4-Chloro-8-nitroquinazoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-8-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-5-2-1-3-6(12(13)14)7(5)10-4-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIKQCKETYIRTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466514 | |
| Record name | 4-Chloro-8-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19815-18-0 | |
| Record name | 4-Chloro-8-nitroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19815-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-8-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-8-nitroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 4-Chloro-8-nitroquinazoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-chloro-8-nitroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a privileged structure found in numerous biologically active molecules, and the introduction of a nitro group and a chlorine atom at specific positions offers opportunities for further chemical modifications and the development of novel therapeutic agents. This document details a reliable two-step synthetic pathway, including experimental protocols and characterization data.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the cyclization of 2-amino-3-nitrobenzoic acid with a suitable formylating agent to yield the intermediate, 8-nitroquinazolin-4(3H)-one. The subsequent step is the chlorination of this intermediate to afford the final product.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 8-Nitroquinazolin-4(3H)-one
This procedure outlines the formation of the quinazolinone ring system from 2-amino-3-nitrobenzoic acid.
Reaction:
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-nitrobenzoic acid and an excess of formamide.
-
Heat the reaction mixture to 160-170°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-water with stirring to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid thoroughly with water to remove any residual formamide.
-
Dry the product under vacuum to yield 8-nitroquinazolin-4(3H)-one as a solid.
Step 2: Synthesis of this compound
This protocol describes the chlorination of the hydroxyl group at the 4-position of the quinazolinone ring.
Reaction:
Experimental Protocol:
-
To a solution of toluene containing 8-nitroquinazolin-4(3H)-one, add triethylamine (TEA).
-
Slowly add phosphorus oxychloride (POCl₃) to the mixture at room temperature.
-
Heat the reaction mixture to 80-100°C and stir for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with toluene.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer and wash it with ice water.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
An alternative chlorination can be performed using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF).
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Amino-3-nitrobenzoic Acid | C₇H₆N₂O₄ | 182.13 | Yellow solid |
| 8-Nitroquinazolin-4(3H)-one | C₈H₅N₃O₃ | 191.14 | Light yellow to brown solid |
| This compound | C₈H₄ClN₃O₂ | 209.59 | Yellow solid |
Table 2: Reaction Parameters and Yields (Representative)
| Reaction Step | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-nitrobenzoic Acid | Formamide | 160-170 | 4-6 | ~90 |
| 2 | 8-Nitroquinazolin-4(3H)-one | POCl₃, Et₃N | 80-100 | 3-5 | ~65-75 |
Note: Yields are representative and can vary based on reaction scale and purification methods.
Table 3: Spectroscopic Data (Predicted and Analogous Compounds)
| Compound | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Mass Spectrum (m/z) |
| 8-Nitroquinazolin-4(3H)-one | Expected signals in the aromatic region (7.5-8.5 ppm) and a broad singlet for the N-H proton (>12 ppm) in DMSO-d₆. | Expected signals for aromatic and carbonyl carbons. | [M+H]⁺: 192.04 |
| This compound | For the analogous 4-chloro-6-nitroquinazoline in DMSO-d₆: 8.78 (s, 1H), 8.54 (d, 1H), 8.39 (s, 1H), 7.87 (d, 1H).[1] | Expected signals in the aromatic region. | [M+H]⁺: 210.00 |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the two-step synthesis.
Role in Drug Discovery
The quinazoline core is a well-established pharmacophore in drug discovery, with several approved drugs targeting a range of diseases, particularly in oncology. The 4-chloro substituent serves as a versatile handle for introducing various nucleophiles, allowing for the generation of diverse libraries of compounds for biological screening. The 8-nitro group can also be a site for chemical modification, for instance, through reduction to an amino group, which can then be further functionalized. Derivatives of similar nitroquinazolines are being investigated for their potential as anticancer agents, highlighting the relevance of this compound as a key intermediate for the synthesis of novel drug candidates.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-8-nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Chloro-8-nitroquinazoline (CAS No: 19815-18-0). Due to the limited availability of specific experimental data for this particular isomer, this document summarizes the existing information, including predicted values and data from closely related analogs. It is intended to serve as a foundational resource for researchers and scientists engaged in drug discovery and development involving quinazoline-based scaffolds. This guide also outlines general experimental protocols for the characterization of such compounds.
Introduction
Quinazoline derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer and antimicrobial properties, have made them a focal point of medicinal chemistry research. The specific substitution pattern on the quinazoline ring profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. This compound is a member of this family, and understanding its fundamental characteristics is crucial for its potential application in drug design and development.
Core Physicochemical Properties
Detailed experimental data for this compound is sparse in publicly available literature. The following table summarizes the available computed and predicted data. For comparative purposes, data for the more extensively studied isomer, 4-Chloro-6-nitroquinazoline, is also included where available, but it is crucial to note that these are distinct compounds with different properties.
| Property | This compound | 4-Chloro-6-nitroquinazoline |
| Molecular Formula | C₈H₄ClN₃O₂[1] | C₈H₄ClN₃O₂[2] |
| Molecular Weight | 209.59 g/mol | 209.59 g/mol [2] |
| CAS Number | 19815-18-0[3] | 19815-16-8[2] |
| Appearance | Not specified | Yellow to orange crystalline solid[2] |
| Melting Point | No data available | No specific value found |
| Boiling Point | No data available | No data available |
| Solubility | No experimental data available | Moderately soluble in organic solvents; sparingly soluble in water[2][4] |
| pKa | No data available | 0.14 ± 0.50 (Predicted)[4] |
| LogP (predicted) | 2.3[1] | 2.19 (Predicted)[5] |
| Topological Polar Surface Area (TPSA) | No data available | 68.92 Ų[5] |
| Hydrogen Bond Acceptors | No data available | 4[5] |
| Hydrogen Bond Donors | No data available | 0[5] |
| SMILES | C1=CC2=C(C(=C1)--INVALID-LINK--[O-])N=CN=C2Cl[1] | c1cc2c(cc1N(=O)=O)c(Cl)ncn2[2] |
| InChI | InChI=1S/C8H4ClN3O2/c9-8-5-2-1-3-6(12(13)14)7(5)10-4-11-8/h1-4H[1] | InChI=1/C8H4ClN3O2/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8/h1-4H[2] |
| InChIKey | YNIKQCKETYIRTH-UHFFFAOYSA-N[1] | LZOSFEDULGODDH-UHFFFAOYSA-N |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general synthetic approach for halo-substituted quinazolines can be inferred from the literature. The synthesis typically involves the cyclization of an appropriately substituted anthranilic acid derivative followed by chlorination.
A recent study detailed the synthesis of acyl hydrazone derivatives from 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde, indicating the successful synthesis and utilization of a closely related precursor[6]. The reactivity of the 4-chloro substituent makes it a key handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups at this position to generate libraries of potential drug candidates[7].
The following diagram illustrates a generalized synthetic workflow for a substituted 4-chloroquinazoline.
Caption: Generalized workflow for the synthesis of 4-chloro-nitroquinazolines.
Experimental Protocols
Due to the lack of specific experimental procedures for this compound, this section provides detailed methodologies for key experiments commonly used in the characterization of related quinazoline derivatives. These protocols can be adapted for the analysis of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon NMR spectrum. This may require a larger sample amount and a longer acquisition time.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
Analysis: Acquire the mass spectrum in full scan mode to determine the molecular ion peak.
-
Fragmentation Analysis (MS/MS): If required, perform tandem mass spectrometry to obtain structural information from the fragmentation pattern.
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass determination and elemental composition analysis.
The predicted collision cross-section (CCS) values for various adducts of this compound have been calculated and can be a useful reference for ion mobility mass spectrometry[1].
Solubility Determination (Shake-Flask Method)
Objective: To determine the solubility of the compound in various solvents.
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials containing different solvents (e.g., water, buffers at different pH values, organic solvents).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
The following diagram outlines the workflow for solubility determination.
Caption: Experimental workflow for the shake-flask solubility assay.
Biological Activity
While direct biological activity data for this compound is limited, a recent study has explored the antiproliferative activity of its derivatives. Acyl hydrazones synthesized from a 4-chloro-8-nitro-1,2-dihydroquinoline precursor demonstrated cytotoxic effects against human cervical cancer (HeLa) cell lines, with one compound showing an IC₅₀ value of 18.8 μM and inducing apoptosis[6]. This suggests that the 4-chloro-8-nitro quinazoline scaffold could be a valuable starting point for the development of novel anticancer agents. The general class of quinazolines is well-known for its wide range of biological activities, including antimicrobial effects[8].
Conclusion
This compound is a heterocyclic compound of interest in medicinal chemistry. However, there is a notable scarcity of experimental physicochemical data for this specific isomer in the current scientific literature. This guide has compiled the available predicted data and presented general experimental protocols that can be applied to its characterization. Further experimental investigation is required to fully elucidate its properties and potential as a scaffold in drug discovery. The promising biological activity of its derivatives warrants a more in-depth study of this molecule.
References
- 1. PubChemLite - this compound (C8H4ClN3O2) [pubchemlite.lcsb.uni.lu]
- 2. CAS 19815-16-8: 4-CHLORO-6-NITROQUINAZOLINE | CymitQuimica [cymitquimica.com]
- 3. 19815-18-0|this compound|BLD Pharm [bldpharm.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemscene.com [chemscene.com]
- 6. Investigating the Antiproliferative Activity of Novel 4-Chloro-8-Nitro-1,2-Dihydro-3-Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-8-nitroquinazoline: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-8-nitroquinazoline, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, synthesis, physicochemical properties, and its emerging role as a key intermediate in the development of targeted cancer therapeutics.
Chemical Identity and Structure
This compound is a substituted quinazoline with the chemical formula C₈H₄ClN₃O₂. The presence of a chlorine atom at the 4-position makes it a versatile precursor for nucleophilic substitution reactions, while the nitro group at the 8-position influences its electronic properties and potential biological activity.
CAS Number: 19815-18-0
Chemical Structure:
Physicochemical and Predicted Properties
A summary of the key physicochemical properties of this compound is presented below. The data is primarily based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C₈H₄ClN₃O₂ | PubChem |
| Molecular Weight | 209.59 g/mol | PubChem |
| Monoisotopic Mass | 208.9992041 Da | PubChem |
| XlogP (predicted) | 2.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 68.9 Ų | ChemScene |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process starting from 2-amino-3-nitrobenzoic acid. The first step involves the formation of the quinazolinone ring system, followed by chlorination.
Step 1: Synthesis of 8-nitroquinazolin-4-ol
The precursor, 8-nitroquinazolin-4-ol, can be synthesized via the Niementowski quinazolinone synthesis. This reaction involves the condensation of an anthranilic acid derivative with formamide.
Experimental Protocol:
-
A mixture of 2-amino-3-nitrobenzoic acid and an excess of formamide is heated.
-
The reaction temperature is maintained, typically between 120-180°C, for several hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with water and a suitable organic solvent (e.g., ethanol) to remove impurities.
-
The resulting 8-nitroquinazolin-4-ol is dried before proceeding to the next step.
Step 2: Chlorination of 8-nitroquinazolin-4-ol
The hydroxyl group at the 4-position of 8-nitroquinazolin-4-ol is converted to a chloro group using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
8-nitroquinazolin-4-ol is suspended in an excess of thionyl chloride or phosphorus oxychloride.
-
A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.
-
The mixture is heated to reflux and maintained at this temperature until the reaction is complete, as indicated by TLC.
-
The excess chlorinating agent is removed under reduced pressure.
-
The residue is carefully quenched with ice-water.
-
The precipitated solid, this compound, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Role in Drug Discovery and Development
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved anticancer drugs that target protein kinases. The 4-anilinoquinazoline moiety, in particular, is a well-established pharmacophore for inhibitors of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are crucial in cancer cell proliferation and angiogenesis.
Recent research has highlighted the potential of 5-anilinoquinazoline derivatives bearing an 8-nitro group as potent inhibitors of VEGFR-2 tyrosine kinase. This suggests that this compound is a valuable intermediate for the synthesis of novel kinase inhibitors with potential applications in oncology.
VEGFR-2 Kinase Inhibition
A study on novel 5-anilinoquinazoline-8-nitro derivatives demonstrated their potent inhibitory activity against VEGFR-2. The quantitative data for selected compounds from this study are presented below.
| Compound | VEGFR-2 IC₅₀ (nM) | Antiproliferative IC₅₀ (µM) - A549 (Lung Cancer) | Antiproliferative IC₅₀ (µM) - HCT-116 (Colon Cancer) | Antiproliferative IC₅₀ (µM) - MCF-7 (Breast Cancer) |
| 6f | 12.0 | >100 | >100 | >100 |
| 6g | 15.0 | >100 | >100 | >100 |
| 6h | 25.0 | >100 | >100 | >100 |
Data extracted from a study on 5-anilinoquinazoline-8-nitro derivatives, which utilize this compound as a precursor.
Experimental Protocols for Biological Evaluation
The inhibitory activity of compounds against the VEGFR-2 kinase can be determined using an in vitro kinase assay.
Methodology:
-
The kinase reaction is performed in a buffer solution containing VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
The test compounds, dissolved in DMSO, are added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 37°C).
-
The extent of substrate phosphorylation is quantified, typically using an ELISA-based method or a radiometric assay with [γ-³²P]ATP.
-
The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT or SRB assay.
Methodology:
-
Cancer cells (e.g., A549, HCT-116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or sulforhodamine B (SRB) is added to each well.
-
For the MTT assay, the resulting formazan crystals are dissolved in a suitable solvent, and the absorbance is measured. For the SRB assay, the protein-bound dye is solubilized, and the absorbance is read.
-
The IC₅₀ values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.
Signaling Pathways and Logical Relationships
4-Anilinoquinazoline derivatives are known to exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and angiogenesis. The primary targets are often receptor tyrosine kinases such as EGFR and VEGFR-2.
Inhibition of VEGFR-2 Signaling
The binding of vascular endothelial growth factor (VEGF) to its receptor, VEGFR-2, on endothelial cells triggers a signaling cascade that promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. 4-Anilino-8-nitroquinazoline derivatives can act as ATP-competitive inhibitors of the VEGFR-2 kinase domain, thereby blocking downstream signaling.
Caption: Inhibition of the VEGFR-2 signaling pathway by 4-anilino-8-nitroquinazoline derivatives.
Inhibition of EGFR Signaling
The epidermal growth factor receptor (EGFR) signaling pathway plays a critical role in the proliferation and survival of many cancer types. Ligand binding to EGFR leads to receptor dimerization and autophosphorylation of tyrosine residues, initiating downstream cascades such as the RAS-RAF-MEK-ERK pathway. 4-Anilinoquinazolines are classic ATP-competitive inhibitors of the EGFR kinase domain.
Caption: General mechanism of EGFR signaling inhibition by 4-anilinoquinazolines.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly for the development of novel anticancer agents. Its utility as a precursor for potent VEGFR-2 inhibitors has been demonstrated, and its structural similarity to known EGFR inhibitors suggests a broader applicability. Further research into the synthesis of diverse derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this quinazoline scaffold. This guide provides a foundational resource for researchers and scientists working in this exciting area of medicinal chemistry.
Spectroscopic and Synthetic Profile of 4-Chloro-8-nitroquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 4-Chloro-8-nitroquinazoline (CAS Number: 19815-18-0). Due to the limited availability of experimental spectroscopic data in public domains, this document combines predicted data with established experimental protocols to serve as a valuable resource for researchers working with this and related compounds.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a quinazoline core substituted with a chloro group at the 4-position and a nitro group at the 8-position. This substitution pattern significantly influences its chemical reactivity and potential biological activity, making it a molecule of interest in medicinal chemistry and materials science.
| Property | Value |
| Molecular Formula | C₈H₄ClN₃O₂ |
| Molecular Weight | 209.59 g/mol |
| CAS Number | 19815-18-0 |
Synthesis Pathway
A Deep Dive into the Biological Prowess of Quinazoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold, a fusion of a benzene and a pyrimidine ring, stands as a cornerstone in medicinal chemistry, consistently yielding derivatives with a broad spectrum of potent biological activities. This technical guide offers an in-depth review of the multifaceted pharmacological landscape of quinazoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document provides a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of critical signaling pathways to empower researchers in the ongoing quest for novel therapeutics.
Anticancer Activity: Targeting the Engines of Malignancy
Quinazoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use.[1][2] Their primary mechanism of action often involves the inhibition of protein kinases, crucial regulators of cellular processes that are frequently dysregulated in cancer.[3][4]
Epidermal Growth Factor Receptor (EGFR) Inhibition
A prominent target for quinazoline-based anticancer drugs is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[5] Marketed drugs like Gefitinib and Erlotinib are 4-anilinoquinazoline derivatives that competitively bind to the ATP-binding site of the EGFR kinase domain, thereby blocking its signaling cascade.[2][3] Recent research has focused on developing quinazoline derivatives that can overcome resistance mechanisms, such as mutations in the EGFR gene (e.g., T790M).[1]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of this process. Several quinazoline derivatives have been developed as potent VEGFR-2 inhibitors, demonstrating significant anti-angiogenic and antiproliferative activities.[4][6]
Other Kinase Targets and Mechanisms
The anticancer activity of quinazolines extends beyond EGFR and VEGFR. They have been shown to inhibit other kinases such as those in the PI3K/AKT/mTOR pathway and cyclin-dependent kinases (CDKs).[7] Furthermore, some derivatives induce apoptosis and disrupt microtubule polymerization, showcasing the diverse mechanisms through which these compounds exert their cytotoxic effects.[8][9]
Table 1: Anticancer Activity of Representative Quinazoline Derivatives
| Compound/Drug | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Gefitinib | EGFR | A549 (Lung) | 0.015 - 0.04 | [7] |
| Erlotinib | EGFR | NCI-H1975 (Lung) | 0.54 | [7] |
| Lapatinib | EGFR/HER2 | SK-Br-3 (Breast) | 0.1 | [2] |
| Compound 32 | Not Specified | A549 (Lung) | 0.02 | [7] |
| Compound 18 | EGFR | NCI-H1975 (Lung) | 0.54 | [7] |
| Compound 19 | EGFR | NCI-H1975 (Lung) | 0.548 | [7] |
| Compound 21 | VEGFR-2 | - | 4.6 | [4][6] |
| Compound 16 | VEGFR-2, FGFR-1, BRAF | - | 0.29, 0.35, 0.47 | [6] |
Antimicrobial Activity: A Broad Spectrum of Defense
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Quinazoline and quinazolinone derivatives have demonstrated significant activity against a wide range of bacteria and fungi.[10][11]
The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as cell wall synthesis or DNA replication.[10] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinazoline ring are crucial for their antimicrobial potency. For instance, substitutions at the 2 and 3 positions, as well as the presence of halogen atoms at the 6 and 8 positions, can enhance activity.[10][12]
Table 2: Antimicrobial Activity of Representative Quinazoline Derivatives
| Compound Class | Microorganism | Activity Metric | Value | Reference |
| Quinazolinone benzenesulfonamides | Multidrug-resistant bacteria & fungi | MIC | Not specified in abstract | [11] |
| N-hexyl substituted isatin-quinazoline | Gram-positive & Gram-negative bacteria, Fungi | - | Relatively active | [10] |
| Fused pyrazolo/pyridazino-quinazolinones | Gram-negative bacteria | Bacteriostatic | More significant than bactericidal | [10] |
| Indolo[1,2-c]quinazoline derivatives | S. aureus, B. subtilis, S. pyogenes | - | Active | [13] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, including arthritis, cardiovascular disease, and cancer. Quinazoline derivatives have been investigated for their anti-inflammatory properties.[14] Some compounds have shown potent activity in preclinical models, suggesting their potential as therapeutic agents for inflammatory disorders.
Experimental Protocols: A Guide to Key Assays
Reproducibility and standardization are paramount in drug discovery research. This section outlines the general methodologies for key experiments cited in the evaluation of quinazoline derivatives.
Synthesis of Quinazoline Derivatives
A common and versatile method for the synthesis of the quinazoline core is the Niementowski reaction.[12]
General Protocol for Niementowski Reaction:
-
Reactants: An appropriately substituted anthranilic acid is reacted with a formamide or an amide.
-
Conditions: The reaction mixture is typically heated at elevated temperatures, often between 130-150 °C. Microwave-assisted synthesis can also be employed to accelerate the reaction.
-
Intermediate: The reaction proceeds through the formation of an o-amidobenzamide intermediate.
-
Cyclization: Subsequent intramolecular cyclization and dehydration yield the 4(3H)-quinazolinone ring system.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinazoline derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol Outline:
-
Compound Dilution: Serial twofold dilutions of the quinazoline derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
Quinazoline and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. The versatility of the quinazoline scaffold allows for extensive structural modifications, enabling the fine-tuning of biological activity and the exploration of new therapeutic targets.[1] Future research will likely focus on the development of highly selective and potent derivatives with improved pharmacokinetic profiles and reduced off-target effects. The application of computational methods, such as molecular docking and simulation studies, will undoubtedly accelerate the design and optimization of the next generation of quinazoline-based drugs.[15] The wealth of information presented in this guide provides a solid foundation for researchers to build upon in their pursuit of innovative medicines to address pressing global health challenges.
References
- 1. Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) | MDPI [mdpi.com]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rphsonline.com [rphsonline.com]
- 12. actascientific.com [actascientific.com]
- 13. ujpronline.com [ujpronline.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Action of Nitroquinazoline Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group onto this scaffold, creating nitroquinazoline derivatives, has given rise to a class of molecules with diverse and potent pharmacological activities. These compounds have garnered significant attention, particularly in oncology, for their ability to modulate key signaling pathways implicated in cancer progression. This technical guide provides an in-depth exploration of the core mechanisms of action of nitroquinazoline compounds, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.
Core Mechanisms of Action in Oncology
Nitroquinazoline derivatives exert their anticancer effects through multiple mechanisms, primarily by inhibiting key enzymes involved in cell growth, proliferation, and survival. The most well-documented of these are the inhibition of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora kinases, and the disruption of tubulin polymerization.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Nitroquinazoline derivatives have been extensively developed as potent EGFR tyrosine kinase inhibitors (TKIs). They competitively bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades, notably the PI3K/Akt and MAPK pathways.
| Compound ID | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| 6c | EGFR | 0.0131 | [1] |
| 8 | EGFR | 0.0095 | [1] |
| 9f | EGFR | 0.0185 | [1] |
| Gefitinib (Reference) | EGFR | 0.199 | [1] |
| Compound 19 | EGFR | 0.0032 | [2] |
| Compound 8 | EGFRwt | 0.0008 | [2] |
| Compound 8 | EGFRT790M/L858R | 0.0027 | [2] |
| Compound 12 | A431 cells | 3.4 | [2] |
| Compound 13 | EGFRwt | 0.00506 | [2] |
| Compound 14d | BaF3-EGFR19del/T790M/C797S | 0.09 | [3] |
| Compound 14d | BaF3-EGFRL858R/T790M/C797S | 0.75 | [3] |
This protocol describes a common method for determining the in vitro inhibitory activity of a compound against EGFR kinase.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test nitroquinazoline compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
Add the diluted compounds to the wells of the assay plate. Include controls for 100% enzyme activity (DMSO vehicle) and background (no enzyme).
-
Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.
-
Add the EGFR enzyme to the wells containing the test compounds.
-
Initiate the kinase reaction by adding the substrate/ATP master mix to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol, which involves a two-step addition of reagents to deplete unused ATP and then convert ADP to ATP for a luciferase-based detection of the generated light signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. The VEGFR signaling pathway is a key regulator of angiogenesis.[4] Nitroquinazoline derivatives have been shown to inhibit VEGFR-2, a primary mediator of the angiogenic signal in endothelial cells. By blocking the ATP-binding site of VEGFR-2, these compounds inhibit its autophosphorylation and the activation of downstream signaling, particularly the Akt/mTOR/p70s6k pathway, leading to a reduction in endothelial cell proliferation, migration, and survival.[4]
| Compound ID | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| Compound 11d | VEGFR-2 | 5.49 | [4] |
| Compound 6f | VEGFR-2 | 0.012 | [5] |
| Sorafenib (Reference) | VEGFR-2 | - | [5] |
| Vandetanib (Reference) | VEGFR-2 | - | [6] |
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in regulating mitosis. Their overexpression is common in many cancers and is associated with genomic instability. Nitroquinazoline derivatives have been identified as inhibitors of Aurora kinases, particularly Aurora A and B.[7] Inhibition of these kinases disrupts various mitotic processes, such as centrosome separation, spindle assembly, and chromosome segregation, leading to G2/M cell cycle arrest and subsequent apoptosis.[7]
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Compound 6 | Aurora A | Potent Inhibition | [8] |
| BIQO-19 | Aurora A | Effective Inhibition | [7] |
| ENMD-2076 (Reference) | Aurora A | - | [9] |
Tubulin Polymerization Inhibition
Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and the maintenance of cell shape. Their dynamic instability is crucial for the formation of the mitotic spindle during cell division. Some nitroquinazoline derivatives act as microtubule-destabilizing agents by inhibiting tubulin polymerization.[10] They often bind to the colchicine-binding site on β-tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis.
| Compound ID | Target Cell Line/Activity | IC50 (µM) | Reference |
| Compound 2 | Tubulin Polymerization | 3.16 | [10] |
| Colchicine (Reference) | Tubulin Polymerization | 3.33 | [10] |
| Compound 2 | PC-3 cells | 0.051 | [10] |
| Compound 2 | MCF-7 cells | 0.086 | [10] |
This protocol describes a fluorescence-based assay to measure the effect of compounds on tubulin polymerization in vitro.[11]
-
Reagents and Materials:
-
Lyophilized, high-purity tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (Guanosine triphosphate) solution
-
Glycerol
-
Fluorescent reporter dye (binds to polymerized microtubules)
-
Test nitroquinazoline compound (dissolved in DMSO)
-
Positive controls: Nocodazole (inhibitor), Paclitaxel (enhancer)
-
Pre-warmed (37°C) 96-well, black, clear-bottom plates
-
Temperature-controlled fluorescence plate reader
-
-
Procedure:
-
Prepare 10x stocks of the test compound and controls in General Tubulin Buffer.
-
On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.
-
Add 5 µL of the 10x test compound or controls to the appropriate wells of the pre-warmed 96-well plate.
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed (37°C) plate reader.
-
Measure fluorescence intensity every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the Vmax (maximum polymerization rate) and the plateau fluorescence intensity for each condition.
-
Calculate the percentage of inhibition compared to the vehicle control.
-
Determine the IC50 value by plotting the inhibition percentage against a range of compound concentrations.
-
Other Mechanisms of Action
Beyond their well-established roles in oncology, nitroquinazoline compounds have demonstrated potential in other therapeutic areas.
Anti-inflammatory Effects via TNF-α Inhibition
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in systemic inflammation. Certain nitroquinazoline derivatives have been shown to inhibit TNF-α production. The binding of TNF-α to its receptor (TNFR) can activate downstream signaling pathways, including the NF-κB and JNK cascades, leading to the transcription of inflammatory genes. By inhibiting these pathways, nitroquinazolines can exert anti-inflammatory effects.
Antichagasic Activity
Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health problem in Latin America. Nitroquinazoline derivatives have shown promising activity against T. cruzi. While the exact mechanism is still under investigation, studies suggest that these compounds may target essential parasite enzymes. One proposed mechanism is the inhibition of lysyl-tRNA synthetase 1 (KRS1) in T. cruzi, an enzyme crucial for protein synthesis.[12] Other potential targets include dihydrofolate reductase and pteridine reductase, which are involved in folate metabolism.[13]
Key Experimental Protocols for Mechanistic Studies
Elucidating the precise mechanism of action of a compound requires a suite of robust experimental techniques. Below are protocols for two fundamental assays used in the study of nitroquinazoline compounds.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and to assess the phosphorylation status of signaling molecules, providing a snapshot of pathway activation.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content, which is essential for studying compounds that induce cell cycle arrest.
Structure-Activity Relationships (SAR)
The biological activity of nitroquinazoline compounds is highly dependent on their chemical structure. SAR studies have revealed key features that govern their potency and selectivity as kinase inhibitors.
-
Quinazoline Core: The quinazoline ring acts as a scaffold that mimics the adenine portion of ATP, enabling it to fit into the ATP-binding pocket of kinases.
-
4-Anilino Group: The substituent at the 4-position is crucial for affinity and selectivity. For EGFR inhibitors, a 3-chloro-4-fluoroaniline moiety is often found in potent compounds.
-
6- and 7-Positions: These positions are often solvent-exposed and can be modified to improve physicochemical properties, such as solubility and bioavailability, without compromising inhibitory activity. The 6-nitro group itself can be a key feature for binding or serve as a handle for further chemical modification.
-
Substituents on the Anilino Ring: Small, lipophilic groups at the meta-position of the aniline ring generally enhance inhibitory activity.
Conclusion
Nitroquinazoline compounds are a versatile class of molecules with a rich pharmacology, primarily centered on the inhibition of key signaling pathways in cancer. Their ability to target multiple critical nodes in cellular signaling, including receptor tyrosine kinases like EGFR and VEGFR, cell cycle regulators like Aurora kinases, and structural components like tubulin, underscores their therapeutic potential. A thorough understanding of their mechanisms of action, supported by robust quantitative data and detailed experimental validation, is paramount for the continued development and optimization of this promising class of compounds for clinical applications. The information and protocols provided in this guide serve as a comprehensive resource for researchers dedicated to advancing the field of drug discovery and development.
References
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. mdpi.com [mdpi.com]
- 8. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-based drug design: Synthesis and biological evaluation of quinazolin-4-amine derivatives as selective Aurora A kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 10. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Anti-trypanosomal quinazolines targeting lysyl-tRNA synthetases show partial efficacy in a mouse model of acute Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-8-nitroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-Chloro-8-nitroquinazoline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on its inferred physicochemical properties based on the known reactivity of the 4-chloroquinazoline scaffold and the behavior of nitroaromatic compounds. Furthermore, this guide presents detailed, standardized experimental protocols for the systematic determination of solubility and stability, in accordance with established pharmaceutical industry guidelines. This information is intended to empower researchers to generate robust and reliable data for this compound of interest.
Introduction
This compound is a heterocyclic organic compound that holds potential as a key intermediate in the synthesis of various biologically active molecules. The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial properties. The presence of a reactive chloro group at the 4-position and a nitro group at the 8-position suggests that this molecule can serve as a versatile building block for the development of novel therapeutic agents.
A thorough understanding of the solubility and stability of this compound is paramount for its successful application in drug discovery and development. Solubility directly impacts bioavailability and the feasibility of formulation, while stability determines the compound's shelf-life, storage conditions, and potential degradation pathways. This guide aims to provide a foundational understanding of these critical parameters and the methodologies to empirically determine them.
Physicochemical Properties
While specific experimental data for this compound is scarce, its chemical structure allows for the prediction of several key physicochemical properties.
| Property | Predicted Value/Characteristic | Source/Justification |
| Molecular Formula | C₈H₄ClN₃O₂ | |
| Molecular Weight | 209.59 g/mol | |
| Appearance | Likely a solid at room temperature | Based on similar quinazoline derivatives. |
| pKa | Weakly basic | The quinazoline nitrogens can be protonated. |
| LogP | Moderately lipophilic | The aromatic system and chloro-substituent contribute to lipophilicity. |
Solubility Profile
The solubility of this compound is expected to be low in aqueous media due to its aromatic nature and the presence of a lipophilic chloro group. However, its solubility is likely to be enhanced in organic solvents.
Anticipated Solubility Behavior
-
Aqueous Solubility: Expected to be poor in neutral aqueous solutions. The nitro group, being electron-withdrawing, may slightly increase polarity but is unlikely to significantly enhance water solubility.
-
pH-Dependent Solubility: As a weakly basic compound, the solubility of this compound is expected to increase in acidic solutions due to the protonation of the quinazoline nitrogen atoms, forming a more soluble salt.
-
Organic Solvent Solubility: The compound is anticipated to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, 0.1 M HCl, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC with a suitable column and detector or a UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial.
-
-
Equilibration:
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
-
-
Calculation:
-
Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.
-
Stability Profile
The stability of this compound is influenced by its chemical structure. The 4-chloro group is a potential site for nucleophilic substitution, and the nitro group can be susceptible to reduction.
Anticipated Stability and Degradation Pathways
-
Hydrolytic Stability: The C4-Cl bond is activated towards nucleophilic attack due to the electron-withdrawing nature of the quinazoline ring nitrogens. Therefore, hydrolysis, particularly at non-neutral pH and elevated temperatures, could lead to the formation of 4-hydroxy-8-nitroquinazoline.
-
Photostability: Nitroaromatic compounds can be susceptible to photodecomposition. Exposure to light, especially UV radiation, may lead to complex degradation pathways.
-
Oxidative Stability: The quinazoline ring is generally stable to oxidation. However, the nitro group can influence the overall electronic properties and reactivity.
-
Thermal Stability: The compound is expected to be relatively stable at ambient temperatures in the solid state. Elevated temperatures may promote degradation, especially in the presence of moisture.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies are typically conducted according to ICH Q1A(R2) guidelines.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A validated stability-indicating HPLC method
-
pH meter
-
Temperature-controlled ovens
-
Photostability chamber
Procedure:
-
Acidic Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 M HCl.
-
Heat the solution (e.g., at 60 °C) for a defined period.
-
Withdraw samples at various time points, neutralize, and analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Dissolve the compound in a suitable solvent and add 0.1 M NaOH.
-
Keep the solution at room temperature or heat gently.
-
Withdraw samples, neutralize, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent and add a solution of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Analyze samples at different time intervals by HPLC.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80 °C) in a temperature-controlled oven.
-
Analyze the sample at specified time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark.
-
Analyze both the exposed and control samples by HPLC.
-
Conclusion
Tautomerism in Substituted Quinazolines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities. A critical, yet often nuanced, aspect governing the physicochemical properties, biological activity, and reactivity of substituted quinazolines is the phenomenon of tautomerism. This technical guide provides a comprehensive examination of the tautomeric equilibria in substituted quinazolines, with a focus on the prevalent forms and the factors influencing their stability. This document consolidates experimental and computational findings, details analytical methodologies for characterization, and presents quantitative and qualitative data to serve as a vital resource for professionals in drug discovery and development.
Core Principles of Tautomerism in the Quinazoline Ring System
Prototropic tautomerism in substituted quinazolines involves the migration of a proton, leading to the formation of structural isomers that can exist in a dynamic equilibrium. The position of this equilibrium is highly dependent on the substitution pattern on both the benzene and pyrimidine rings, as well as the surrounding chemical environment. The most common forms of tautomerism observed in quinazoline derivatives are lactam-lactim, amino-imino, and thione-thiol equilibria.
Lactam-Lactim Tautomerism in 4(3H)-Quinazolinones
The most extensively studied tautomerism in the quinazoline family is the lactam-lactim equilibrium in 4(3H)-quinazolinones. This involves the interconversion between the amide (lactam) form and the enol (lactim) form.[1][2] In the majority of cases, including the solid state and various solutions, the lactam form is thermodynamically more stable and therefore predominates.[1] The stability of the lactam tautomer is often attributed to its π-electron delocalized system, which imparts a degree of aromatic character.[1]
References
An In-depth Technical Guide to the Potential Biological Targets of 4-Chloro-6-nitroquinazoline and Its Derivatives
Disclaimer: Initial research indicates that the compound of interest is likely 4-Chloro-6-nitroquinazoline , as the majority of scientific literature refers to this isomer rather than 4-Chloro-8-nitroquinazoline. This guide will focus on the biological targets of 4-Chloro-6-nitroquinazoline and its derivatives based on available data.
Introduction
Quinazoline and its derivatives represent a pivotal scaffold in medicinal chemistry, known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 4-anilinoquinazoline framework, in particular, is a well-established pharmacophore for the inhibition of protein kinases, leading to the development of several FDA-approved cancer therapies.[3] 4-Chloro-6-nitroquinazoline serves as a crucial intermediate in the synthesis of these bioactive molecules.[4][5][6] The introduction of a nitro group at the 6-position can influence the electronic properties of the quinazoline ring, potentially enhancing its interaction with biological targets and serving as a handle for further chemical modifications.[7] This technical guide elucidates the primary biological target of derivatives synthesized from 4-Chloro-6-nitroquinazoline, presenting quantitative data, experimental methodologies, and relevant signaling pathways.
Primary Biological Target: Epidermal Growth Factor Receptor (EGFR)
The primary biological target identified for derivatives of 4-Chloro-6-nitroquinazoline is the Epidermal Growth Factor Receptor (EGFR) .[7][8] EGFR is a transmembrane tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation.[9][10] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[10] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K/AKT pathways, which ultimately promote cell growth and division.[3][4][10]
In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation and tumor growth.[7][8] Therefore, inhibiting EGFR activity is a key strategy in cancer therapy. Derivatives of 4-Chloro-6-nitroquinazoline have been designed as EGFR inhibitors, competing with ATP for binding to the kinase domain of the receptor, thereby blocking its signaling function.[7]
Quantitative Data: EGFR Inhibition
Several novel 6-nitro-4-substituted quinazoline derivatives have been synthesized and evaluated for their ability to inhibit EGFR. The following table summarizes the in vitro EGFR kinase inhibitory activity (IC50 values) for a selection of these compounds, with the well-known EGFR inhibitor Gefitinib serving as a reference.[7]
| Compound ID | Structure | EGFR IC50 (µM)[7] |
| 6a | Chalcone derivative | 0.0319 |
| 6b | 4-Fluorophenyl chalcone derivative | 0.0342 |
| 6c | 4-Chlorophenyl chalcone derivative | 0.0131 |
| 6d | 4-Nitrophenyl chalcone derivative | 0.0497 |
| 9e | Substituted benzylidene derivative | 0.0267 |
| 9f | 3,4-Dimethoxy benzylidene derivative | 0.0185 |
| Gefitinib | Reference EGFR Inhibitor | 0.199 |
Lower IC50 values indicate greater potency.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction of 4-Chloro-6-nitroquinazoline derivatives with their biological target.
This assay quantifies the ability of a test compound to inhibit the phosphorylation activity of the EGFR enzyme.[11]
Objective: To determine the IC50 value of a compound against EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
96-well microplates
-
Kinase-Glo® Luminescent Kinase Assay kit (or similar detection reagent)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the peptide substrate, and the diluted test compounds.
-
Enzyme Addition: Add the recombinant EGFR enzyme to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
This method is used to determine the effect of a compound on the progression of the cell cycle in cancer cells, such as the HCT-116 human colorectal carcinoma cell line.[1][5]
Objective: To assess if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).
Materials:
-
HCT-116 cells[12]
-
Culture medium (e.g., McCoy's 5A Medium with 10% FBS)[12]
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (for fixation)
-
Propidium Iodide (PI) staining solution (containing RNase A)[1][5]
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HCT-116 cells in 6-well plates and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with the desired concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).[1][13]
-
Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine all cells and centrifuge to form a pellet.[1]
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 1 hour.[5]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend the pellet in the PI staining solution. Incubate in the dark at 37°C for 30 minutes.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI dye intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of untreated control cells.
Visualizations: Pathways and Workflows
The following diagrams were created using the DOT language to illustrate key pathways and experimental workflows.
Caption: EGFR Signaling Cascade.
Caption: EGFR Kinase Inhibition Assay Workflow.
Caption: Cell Cycle Analysis Workflow.
Conclusion
4-Chloro-6-nitroquinazoline is a valuable chemical intermediate for the synthesis of potent anticancer agents. The primary biological target for its 4-anilino derivatives is the Epidermal Growth Factor Receptor (EGFR). By inhibiting the tyrosine kinase activity of EGFR, these compounds can block downstream signaling pathways that are critical for cancer cell proliferation and survival. The quantitative data demonstrate that derivatives of this scaffold can achieve potent EGFR inhibition, in some cases surpassing the activity of established drugs like Gefitinib. The experimental protocols provided herein offer a framework for the continued evaluation and development of novel quinazoline-based EGFR inhibitors for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Maintenance of HCT116 colon cancer cell line conforms to a stochastic model but not a cancer stem cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 5. 4.8.3. Cell Cycle Analysis by Flow Cytometry (HCT-116 Human Cancer Cell) [bio-protocol.org]
- 6. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. benchchem.com [benchchem.com]
- 12. encodeproject.org [encodeproject.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Chloroquinazolines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) reactions of 4-chloroquinazolines. This class of reactions is of significant importance in medicinal chemistry, particularly for the synthesis of 4-aminoquinazoline derivatives, which are key structural motifs in numerous approved and investigational drugs, including the notable anticancer agents gefitinib and erlotinib.[1][2]
The quinazoline scaffold is recognized as a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[3][4] The functionalization at the 4-position of the quinazoline ring through SNAr reactions is a cornerstone for developing potent and selective inhibitors of various kinases, such as epidermal growth factor receptor (EGFR).[1][5]
Overview of the SNAr Reaction on 4-Chloroquinazolines
The nucleophilic aromatic substitution on 4-chloroquinazolines involves the displacement of the chlorine atom at the C4-position by a nucleophile. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the C4-position for nucleophilic attack.[6] This reaction is highly regioselective, with nucleophiles preferentially attacking the 4-position over other positions on the quinazoline ring.[7][8][9][10]
A variety of nucleophiles can be employed in these reactions, including primary and secondary amines (aliphatic and aromatic), phenols, and thiols, leading to a diverse array of 4-substituted quinazolines.[1][7]
General Reaction Scheme:
Caption: General SNAr reaction of 4-chloroquinazoline.
Applications in Drug Discovery
The 4-aminoquinazoline scaffold is a key component of several FDA-approved tyrosine kinase inhibitors (TKIs) used in cancer therapy.[1]
-
Gefitinib (Iressa®) and Erlotinib (Tarceva®) are first-generation EGFR inhibitors used in the treatment of non-small cell lung cancer (NSCLC).[5][11][12] Their synthesis heavily relies on the SNAr reaction of a substituted 4-chloroquinazoline with an appropriate aniline derivative.
-
Lapatinib (Tykerb®) is a dual EGFR and HER2 inhibitor.
-
The versatility of the SNAr reaction allows for the creation of large libraries of 4-substituted quinazolines for screening against various biological targets, making it a valuable tool in lead optimization.[13]
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various studies on the SNAr of 4-chloroquinazolines with different amines.
Table 1: Conventional Heating Methods
| Entry | 4-Chloroquinazoline Derivative | Amine Nucleophile | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroquinazoline | Aniline | n-Butanol | - | Reflux | 1.5 | 70 | [14] |
| 2 | 2,4-Dichloro-6,7-dimethoxyquinazoline | Substituted Anilines | Dioxane | DIPEA | 80 | 12 | 60 | [7] |
| 3 | 4-Chloro-6,7-dimethoxyquinazoline | 3-Ethynylaniline | Isopropyl alcohol | - | Reflux | 15 | 90 | [15] |
| 4 | 4-Chloro-6-methyl-quinazolin-2-amine | 3-(Aminomethyl)oxetan-3-amine | EtOH | Et₃N | Reflux | Overnight | 76.7 | [16] |
| 5 | 4-Chloro-6-methyl-quinazolin-2-amine | 3-(Aminomethyl)oxetan-3-amine | EtOH | DIPEA | Reflux | Overnight | 96.3 | [16] |
Table 2: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful technique to accelerate SNAr reactions, often leading to higher yields in shorter reaction times.[1]
| Entry | 4-Chloroquinazoline Derivative | Amine Nucleophile | Solvent | Temp. (°C) | Time (min) | Yield (%) | Reference |
| 1 | 6-Bromo-4-chloro-2-phenylquinazoline | 4-Methoxy-N-methylaniline | THF/H₂O | 100 | 10 | 90 | [1] |
| 2 | 6-Chloro-4-chloro-2-phenylquinazoline | 3-Methoxy-N-methylaniline | THF/H₂O | 100 | 10 | 85 | [1] |
| 3 | 6-Bromo-4-chloro-2-phenylquinazoline | 3-Bromo-N-methylaniline | THF/H₂O | 100 | 10 | 72 | [1] |
| 4 | 6-Chloro-4-chloro-2-phenylquinazoline | 4-Fluoro-N-methylaniline | THF/H₂O | 100 | 40 | 78 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Conventional SNAr with Anilines
This protocol is adapted from the synthesis of 4-anilinoquinazoline.[14]
Materials:
-
4-Chloroquinazoline
-
Aniline (3 equivalents)
-
n-Butanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, chloroform)
Procedure:
-
To a solution of 4-chloroquinazoline (1.0 mmol) in n-butanol (5.0 mL), add aniline (3.0 mmol).
-
Heat the reaction mixture at reflux for 1.5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate:chloroform 2:1) to afford the desired 4-anilinoquinazoline.
Protocol 2: General Procedure for Microwave-Assisted SNAr
This protocol is based on the N-arylation of 4-chloroquinazolines with N-methylanilines.[1]
Materials:
-
Substituted 4-chloroquinazoline
-
Substituted N-methylaniline (1.2 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
Microwave reactor vial
-
Microwave reactor
Procedure:
-
In a microwave reaction vial, combine the 4-chloroquinazoline derivative (1.0 mmol) and the N-methylaniline (1.2 mmol).
-
Add a mixture of THF and water as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 100-120°C) for the designated time (e.g., 10-40 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Reaction Mechanism: SNAr of 4-Chloroquinazoline
The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate.[14]
Caption: Mechanism of SNAr on 4-chloroquinazoline.
Experimental Workflow: Synthesis of 4-Aminoquinazolines
The general workflow for the synthesis and purification of 4-aminoquinazolines is outlined below.
Caption: General workflow for 4-aminoquinazoline synthesis.
Conclusion
The nucleophilic aromatic substitution of 4-chloroquinazolines is a robust and versatile synthetic methodology that is fundamental to the discovery and development of new therapeutic agents. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this important reaction in their synthetic endeavors. The choice between conventional heating and microwave-assisted synthesis will depend on the specific substrates, desired reaction time, and available equipment.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. lassbio.com.br [lassbio.com.br]
- 10. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of 4,6-substituted-(diaphenylamino)quinazolines as potent c-Src inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-Anilinoquinazoline Derivatives: A Detailed Guide for Researchers
Application Notes & Protocols
For researchers, scientists, and professionals in drug development, the synthesis of 4-anilinoquinazoline derivatives from 4-chloroquinazoline represents a critical step in the discovery of potent kinase inhibitors. This class of compounds, which includes clinically approved drugs like Gefitinib and Erlotinib, is renowned for its efficacy in targeting receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[1][2] The dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, making its inhibition a key therapeutic strategy.[1][3]
This document provides a comprehensive overview of the synthesis, including detailed experimental protocols for both conventional and microwave-assisted methods, alongside a summary of reaction conditions and yields. Furthermore, it elucidates the underlying mechanism of action through a diagram of the EGFR signaling pathway.
Data Presentation: A Comparative Analysis of Synthetic Methodologies
The choice of synthetic methodology for the nucleophilic substitution of 4-chloroquinazoline with various anilines can significantly impact reaction efficiency. The following tables summarize quantitative data for both microwave-assisted and conventional heating methods, allowing for a clear comparison of reaction times and yields.
Table 1: Microwave-Assisted Synthesis of 4-Anilinoquinazoline Derivatives
| Entry | Aniline Derivative | Reaction Time (min) | Power (W) | Yield (%) |
| 1 | Aniline | 20 | 60 | 92 |
| 2 | 3-Chloroaniline | 20 | 60 | 95 |
| 3 | 3-Bromoaniline | 20 | 60 | 96 |
| 4 | 3-Methylaniline | 20 | 60 | 93 |
| 5 | 4-Fluoro-3-chloroaniline | 20 | 60 | 98 |
Note: Data compiled from various sources demonstrating the efficiency of microwave irradiation.
Table 2: Conventional Synthesis of 4-Anilinoquinazoline Derivatives
| Entry | Aniline Derivative | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 3-Ethynylaniline | Isopropanol | Reflux | 2 | 85 |
| 2 | 3-Aminobenzonitrile | Isopropanol | Reflux | 4 | 78 |
| 3 | 4-Bromo-2-fluoroaniline | n-Butanol | Reflux | 12 | 82 |
| 4 | 3-Chloro-4-fluoroaniline | Isopropanol | 80 | 1 | 98 |
Note: This table presents a selection of conventional synthesis examples. Reaction conditions and yields can vary based on the specific aniline derivative and solvent used.
Experimental Protocols
The following are detailed methodologies for the synthesis of 4-anilinoquinazoline derivatives.
Protocol 1: Microwave-Assisted Synthesis
This method offers a rapid and efficient route to a diverse range of 4-anilinoquinazoline derivatives.[4]
Materials:
-
4-Chloroquinazoline
-
Substituted Aniline
-
Isopropanol (IPA) or Ethanol (EtOH)
-
Microwave Reactor
-
Glass microwave-safe reaction vessel with a magnetic stirrer
-
Filtration apparatus
-
Drying oven or vacuum desiccator
Procedure:
-
In a microwave-safe reaction vessel, combine 4-chloroquinazoline (1.0 mmol, 1.0 eq) and the desired substituted aniline (1.1 mmol, 1.1 eq).
-
Add a suitable solvent, such as isopropanol or ethanol (5-10 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant power (e.g., 60-100W) or at a set temperature (e.g., 120°C) for a specified time (typically 10-30 minutes).[5][6]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the reaction vessel to cool to room temperature.
-
The precipitated product can be collected by filtration.
-
Wash the solid product with cold solvent (e.g., isopropanol or ethanol) to remove unreacted starting materials.
-
Dry the purified product under vacuum.
-
If necessary, further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Conventional Heating Synthesis
This traditional method remains a reliable approach for the synthesis of 4-anilinoquinazoline derivatives.
Materials:
-
4-Chloroquinazoline
-
Substituted Aniline
-
Isopropanol (IPA), n-Butanol, or Ethanol (EtOH)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Drying oven or vacuum desiccator
Procedure:
-
To a round-bottom flask, add 4-chloroquinazoline (1.0 mmol, 1.0 eq) and the desired substituted aniline (1.1 mmol, 1.1 eq).
-
Add a suitable solvent such as isopropanol, n-butanol, or ethanol (10-20 mL).
-
The reaction can be carried out with or without a catalytic amount of acid (e.g., HCl) or base (e.g., diisopropylethylamine - DIPEA), depending on the reactivity of the aniline.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can range from 1 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration.
-
If no precipitate forms, the solvent can be removed under reduced pressure. The residue can then be triturated with a suitable solvent (e.g., diethyl ether or hexane) to induce precipitation.
-
Wash the collected solid with a cold solvent.
-
Dry the final product under vacuum.
-
Further purification can be performed by recrystallization or column chromatography if required.
Mechanism of Action and Signaling Pathway
4-Anilinoquinazoline derivatives primarily exert their therapeutic effect by inhibiting the tyrosine kinase activity of EGFR.[3] These small molecules act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain.[1][2] This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades responsible for cell proliferation, survival, and metastasis.[3]
Caption: EGFR signaling pathway and its inhibition by 4-anilinoquinazoline derivatives.
The general workflow for the synthesis of these valuable compounds is a straightforward process.
Caption: General workflow for the synthesis of 4-anilinoquinazoline derivatives.
References
- 1. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Chloro-8-nitroquinazoline as a Versatile Building Block for Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Chloro-8-nitroquinazoline as a strategic building block in the synthesis of potential anticancer agents. The presence of a nitro group at the 8-position and a reactive chloro group at the 4-position offers unique opportunities for chemical modification and the development of targeted therapies. This document outlines synthetic protocols, presents biological activity data, and visualizes relevant signaling pathways to guide the design and evaluation of new therapeutic compounds.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved anticancer drugs that primarily target protein kinases. The 4-anilinoquinazoline framework, in particular, has been extensively explored, leading to the development of potent Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib. The introduction of a nitro group onto the quinazoline ring can significantly influence the molecule's electronic properties, potentially enhancing its interaction with biological targets or providing a handle for further functionalization. This compound, with its distinct substitution pattern, serves as a valuable starting material for creating diverse libraries of compounds for anticancer drug discovery.
Key Synthetic Strategies
The primary synthetic utility of this compound lies in the reactivity of the C4-chloro group, which is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of amine, alcohol, and thiol nucleophiles, enabling the generation of a diverse range of 4-substituted-8-nitroquinazoline derivatives.
A common and highly effective strategy involves the reaction of this compound with various anilines or other amino-heterocycles to generate 4-amino-8-nitroquinazoline derivatives. These compounds are of particular interest as potential kinase inhibitors, mimicking the binding mode of known 4-anilinoquinazoline drugs.
Experimental Protocols
Protocol 1: Synthesis of 2-(3-Methoxynaphthalen-2-yl)-8-nitroquinazolin-4(3H)-one
This protocol describes the synthesis of a specific 8-nitroquinazolinone derivative, which can be subsequently chlorinated to yield the this compound intermediate.
Materials:
-
2-Amino-3-nitrobenzoic acid
-
3-Methoxy-2-naphthoyl chloride
-
Pyridine
-
Phosphorus oxychloride (POCl₃)
-
Toluene
Procedure:
-
Synthesis of 2-(3-Methoxy-2-naphthamido)-3-nitrobenzoic acid: To a solution of 2-amino-3-nitrobenzoic acid in pyridine, slowly add 3-methoxy-2-naphthoyl chloride at 0 °C. Stir the reaction mixture at room temperature overnight. After completion, pour the mixture into ice-water and acidify with HCl to precipitate the product. Filter, wash with water, and dry to obtain the intermediate.
-
Synthesis of 2-(3-Methoxynaphthalen-2-yl)-8-nitro-4H-benzo[d][1][2]oxazin-4-one: Reflux the intermediate from the previous step in acetic anhydride for 2 hours. Cool the reaction mixture and filter the precipitated solid. Wash with cold ethanol and dry.
-
Synthesis of 2-(3-Methoxynaphthalen-2-yl)-8-nitroquinazolin-4(3H)-one: A mixture of the benzoxazinone and ammonium acetate in glacial acetic acid is refluxed for 4 hours. Cool the reaction mixture, and the resulting solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the final product.[3]
-
Chlorination to this compound derivative: The resulting quinazolinone is refluxed in phosphorus oxychloride (POCl₃) with a catalytic amount of dimethylformamide (DMF) to yield the corresponding this compound derivative. The reaction is monitored by TLC. Upon completion, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice-water. The precipitated solid is filtered, washed with water, and dried.
Protocol 2: General Procedure for the Synthesis of 4-Anilino-8-nitroquinazoline Derivatives
This protocol outlines a general method for the nucleophilic aromatic substitution reaction to generate a library of 4-anilino-8-nitroquinazoline derivatives.
Materials:
-
This compound derivative (from Protocol 1 or commercially available)
-
Substituted anilines
-
Isopropanol or other suitable solvent (e.g., DMF, ethanol)
-
Catalytic amount of acid (e.g., HCl) or base (e.g., DIPEA) may be required depending on the aniline nucleophilicity.
Procedure:
-
Dissolve the this compound derivative in isopropanol.
-
Add the desired substituted aniline (typically 1.1 to 1.5 equivalents).
-
Add a catalytic amount of concentrated HCl if necessary.
-
Reflux the reaction mixture for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution and can be collected by filtration.
-
Wash the solid with cold isopropanol and then with diethyl ether.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
Data Presentation
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of a representative 2-substituted-8-nitroquinazolin-4(3H)-one against various human cancer cell lines. This data provides a benchmark for the potential anticancer efficacy of this scaffold.
| Compound | Cancer Cell Line | IC₅₀ (µM)[3] |
| 2-(3-Methoxynaphthalen-2-yl)-8-nitroquinazolin-4(3H)-one | A549 (Lung) | >50 |
| HCT116 (Colon) | >50 | |
| MCF7 (Breast) | >50 | |
| U-2 OS (Bone) | >50 |
Note: The antiproliferative activity for this specific compound was found to be low. However, this highlights the importance of further derivatization, particularly at the 4-position, to enhance anticancer potency.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts relevant to the development of anticancer agents from this compound.
Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.
Caption: General experimental workflow for the development of anticancer agents.
Caption: Logical relationship from building block to lead compounds.
References
Application Notes and Protocols for N-arylation of 4-chloroquinazolines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-arylation of 4-chloroquinazolines, a critical transformation in the synthesis of various biologically active compounds, including potent kinase inhibitors used in cancer therapy. The protocols cover microwave-assisted synthesis, classical thermal methods, and an overview of transition-metal-catalyzed approaches.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities. In particular, 4-anilinoquinazolines are a well-established class of compounds that can act as inhibitors of receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR). The N-arylation of 4-chloroquinazolines with various anilines is a key synthetic step in accessing these important molecules. This document outlines efficient and practical methods for achieving this transformation.
Methods Overview
Several methods have been developed for the N-arylation of 4-chloroquinazolines. These include:
-
Microwave-Assisted Synthesis: A rapid and efficient method that often leads to higher yields and shorter reaction times compared to classical heating.[1]
-
Classical Heating: A conventional approach involving refluxing the reactants in a suitable solvent. While effective, it can require longer reaction times.
-
Transition-Metal-Catalyzed Cross-Coupling: Reactions such as the Buchwald-Hartwig amination (Palladium-catalyzed) and the Ullmann condensation (Copper-catalyzed) are powerful methods for C-N bond formation and can be applied to the synthesis of 4-anilinoquinazolines.
Below are detailed protocols for these methods, along with data on substrate scope and reaction efficiency.
Experimental Protocols
Protocol 1: Microwave-Assisted N-arylation of 4-Chloroquinazolines (Base-Free)
This protocol describes a rapid and efficient base-free N-arylation of 4-chloroquinazolines with various anilines under microwave irradiation.[1]
Materials:
-
Substituted 4-chloroquinazoline (1.0 equiv)
-
Substituted aniline or N-methylaniline (1.05 equiv)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Microwave vial
Procedure:
-
To a microwave vial, add the 4-chloroquinazoline (1.0 equiv) and the aniline or N-methylaniline (1.05 equiv).
-
Add a 1:1 mixture of THF/H₂O (e.g., 6 mL for a 0.25 mmol scale reaction).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature and time (see Table 1 for examples).
-
After the reaction is complete (monitored by TLC), cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 4-anilinoquinazoline.
Quantitative Data Summary:
The following table summarizes the reaction conditions and yields for the microwave-assisted N-arylation of various 6-halo-2-phenyl-4-chloroquinazolines with different N-methylanilines.[1]
| 4-Chloroquinazoline (Substituent X) | N-Methylaniline (Substituent R) | Product | Temperature (°C) | Time (min) | Yield (%) |
| I | 4-OMe | 10a | 100 | 10 | 86 |
| Br | 4-OMe | 10b | 100 | 10 | 63 |
| I | 3-OMe | 10c | 100 | 10 | 90 |
| Br | 3-OMe | 10d | 100 | 10 | 81 |
| I | 2-OMe | 10e | 120 | 60 | 85 |
| Br | 2-OMe | 10f | 120 | 60 | 95 |
| I | 2-Me | 10g | 120 | 120 | 96 |
| Br | 2-Me | 10h | 120 | 120 | 91 |
| I | 3-F | 10i | 100 | 20 | 72 |
| Br | 3-F | 10j | 100 | 20 | 75 |
| I | 3-Br | 10k | 100 | 40 | 72 |
| Br | 3-Br | 10l | 100 | 40 | 73 |
Protocol 2: Classical Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazolines
This protocol details the conventional synthesis of 4-aminoquinazolines by refluxing the reactants.
Materials:
-
4-Chloroquinazoline (3.0 mmol)
-
Aryl heterocyclic amine (3.0 mmol)
-
2-Propanol (30 mL)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve 4-chloroquinazoline (3.0 mmol) and the aryl heterocyclic amine (3.0 mmol) in 2-propanol (30 mL).
-
Attach a reflux condenser and heat the mixture to reflux.
-
Stir the reaction mixture under reflux for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Wash the residue with water and filter the solid.
-
Purify the crude product by silica gel column chromatography (e.g., petroleum ether-ethyl acetate, 5:1 v:v) to yield the final product.
Quantitative Data Comparison: Classical vs. Microwave Method
| Compound | Classical Method (12 h reflux) - Yield (%) | Microwave Method (20 min) - Yield (%) |
| 5a | 42.1 | 95.2 |
| 5b | 37.3 | 96.5 |
| 5c | 45.2 | 92.7 |
| 5d | 40.5 | 94.3 |
| 5e | 35.8 | 91.6 |
| 5f | 39.4 | 93.8 |
| 5g | 41.3 | 90.5 |
Protocol 3: Transition-Metal-Catalyzed N-arylation (General Overview)
Transition-metal-catalyzed cross-coupling reactions are highly effective for the formation of C-N bonds. While specific, detailed protocols for the N-arylation of 4-chloroquinazolines are not exhaustively documented in the provided search results, generalized procedures based on well-established methodologies like the Buchwald-Hartwig amination and Ullmann condensation can be applied.
A. Buchwald-Hartwig Amination (Palladium-Catalyzed)
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base and a phosphine ligand.[2][3]
General Reaction Components:
-
Palladium Catalyst: Pd(OAc)₂, Pd₂(dba)₃
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP).
-
Base: Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃).
-
Solvent: Anhydrous, aprotic solvents (e.g., toluene, dioxane, THF).
-
Reactants: 4-Chloroquinazoline and the desired aniline.
Generalized Protocol:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, ligand, and base.
-
Add the 4-chloroquinazoline and the aniline.
-
Add the anhydrous solvent.
-
Degas the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction by TLC or GC/MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
B. Ullmann Condensation (Copper-Catalyzed)
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically requiring higher temperatures than palladium-catalyzed methods.
General Reaction Components:
-
Copper Catalyst: CuI, Cu₂O, or copper nanoparticles.
-
Ligand: Often N,N- or N,O-chelating ligands (e.g., 1,10-phenanthroline, L-proline). In some cases, the reaction can proceed without a ligand.
-
Base: K₂CO₃, Cs₂CO₃, K₃PO₄.
-
Solvent: High-boiling polar aprotic solvents (e.g., DMF, DMSO, NMP).
-
Reactants: 4-Chloroquinazoline and the desired aniline.
Generalized Protocol:
-
To a reaction vessel, add the copper catalyst, ligand (if used), and base.
-
Add the 4-chloroquinazoline and the aniline.
-
Add the solvent.
-
Heat the reaction mixture to a high temperature (typically 120-180 °C) and stir for an extended period (typically 12-48 hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General workflow for the N-arylation of 4-chloroquinazolines.
Caption: Comparison of classical heating and microwave irradiation methods.
References
Application of 4-Chloro-8-nitroquinazoline in Medicinal Chemistry: A Detailed Overview
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The strategic placement of substituents on the quinazoline ring allows for the fine-tuning of their pharmacological properties. This document focuses on the medicinal chemistry applications of 4-Chloro-8-nitroquinazoline , a key intermediate for the synthesis of novel therapeutic agents. While specific quantitative data for this compound is limited in publicly available literature, this report extrapolates its potential applications based on studies of closely related 8-nitroquinazoline and 4-substituted quinazoline derivatives.
Core Applications in Medicinal Chemistry
This compound serves as a versatile building block for the development of compounds targeting key pathways in cancer and other diseases. The primary areas of application include:
-
Anticancer Agents: The quinazoline core is a well-established pharmacophore in oncology. Derivatives of this compound are being investigated as potent anticancer agents with mechanisms that include microtubule inhibition and kinase modulation.
-
Kinase Inhibitors: The 4-position of the quinazoline ring is a critical site for substitution to develop inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), which are often dysregulated in cancer.
-
Antimicrobial Agents: Certain quinazoline derivatives have demonstrated promising antibacterial and antifungal activities, suggesting a potential application for this compound in the development of new anti-infective drugs.
Potential Mechanisms of Action
Based on research on related 8-nitroquinazoline analogs, derivatives of this compound are hypothesized to exert their biological effects through several mechanisms:
-
Microtubule Destabilization: 8-nitroquinazolines have been identified as a novel class of anti-microtubule agents. These compounds can inhibit microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. This mechanism is crucial for halting the uncontrolled proliferation of tumor cells.
-
Inhibition of Signaling Pathways: The 4-anilinoquinazoline scaffold is a known inhibitor of receptor tyrosine kinases. By substituting the chloro group at the 4-position with various anilines, derivatives of this compound can be designed to target critical signaling pathways implicated in cancer progression, such as the EGFR and PI3K/Akt pathways. Dysregulation of these pathways is a hallmark of many cancers, and their inhibition can lead to reduced cell proliferation, survival, and angiogenesis.
Quantitative Data on Related Quinazoline Derivatives
Table 1: Anticancer Activity of 4-Anilinoquinazoline Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 10b | 6-bromo-2-phenyl-4-(N-methylanilino)quinazoline | HCT-116 | 2.8 | [1] |
| T98G | 2.0 | [1] | ||
| 14g | 2-chloro-4-anilinoquinazoline-chalcone | K-562 (Leukemia) | 0.622 - 1.81 | [2] |
| RPMI-8226 (Leukemia) | 0.622 - 1.81 | [2] | ||
| HCT-116 (Colon) | 0.622 - 1.81 | [2] | ||
| LOX IMVI (Melanoma) | 0.622 - 1.81 | [2] | ||
| MCF7 (Breast) | 0.622 - 1.81 | [2] | ||
| Compound 9a | 4-Anilinoquinazoline derivative | Various cancer cell lines | 0.025 - 0.682 | [3] |
Table 2: Kinase Inhibitory Activity of Quinazoline Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 29 | EGFRwt | 5.2 | [4] |
| EGFRd746–750 | 9.6 | [4] | |
| EGFR L858R | 1.9 | [4] | |
| Compound 20 | EGFR L858R/T790M/C797S | 5 | [4] |
Experimental Protocols
General Synthesis of 4-Substituted-8-nitroquinazolines
This protocol describes a general two-step synthetic route to 4-substituted-8-nitroquinazolines starting from a suitable anthranilic acid derivative.
Step 1: Synthesis of 8-Nitroquinazolin-4(3H)-one
-
Reaction Setup: In a round-bottom flask, combine 2-amino-3-nitrobenzoic acid (1.0 eq) and an excess of formamide (10-20 eq).
-
Heating: Heat the reaction mixture to 150-160 °C under a reflux condenser for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 8-nitroquinazolin-4(3H)-one.
Step 2: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask, add 8-nitroquinazolin-4(3H)-one (1.0 eq) and thionyl chloride (SOCl₂) (5-10 eq).
-
Reflux: Heat the mixture to reflux for 2-4 hours.
-
Concentration: After the reaction is complete, cool the mixture and remove the excess thionyl chloride under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
Step 3: Synthesis of 4-Anilino-8-nitroquinazoline Derivatives
-
Reaction Setup: In a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), dissolve this compound (1.0 eq) and the desired aniline derivative (1.1-1.5 eq).
-
Reaction Conditions: The reaction can be carried out under conventional heating (reflux) or microwave irradiation for a shorter reaction time. The addition of a base (e.g., triethylamine or diisopropylethylamine) may be required for certain anilines.
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic activity of synthesized compounds against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways potentially targeted by derivatives of this compound.
Caption: Inhibition of the EGFR/PI3K/Akt signaling pathway by 4-anilino-8-nitroquinazoline derivatives.
Caption: Mechanism of action of 8-nitroquinazoline derivatives as microtubule polymerization inhibitors.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 4-substituted-8-nitroquinazoline derivatives.
Caption: General workflow for the synthesis and evaluation of 4-substituted-8-nitroquinazoline derivatives.
Conclusion
This compound represents a valuable and versatile scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its potential to serve as a precursor for potent microtubule inhibitors and kinase modulators makes it a compound of significant interest for further research and drug discovery efforts. The provided protocols and data on related compounds offer a solid foundation for researchers to explore the full therapeutic potential of this promising chemical entity. Further studies are warranted to synthesize and evaluate a library of 4-substituted-8-nitroquinazoline derivatives to establish a clear structure-activity relationship and identify lead candidates for preclinical development.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 4-Chloro-8-Nitroquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their broad spectrum of pharmacological activities, particularly as anticancer agents. The 4-chloro-8-nitroquinazoline scaffold serves as a versatile intermediate for the synthesis of novel compounds targeting key signaling pathways implicated in cancer progression. Notably, derivatives of 8-nitroquinazoline have shown promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and ErbB-2 signaling pathways, which are often dysregulated in various human tumors.
These application notes provide detailed protocols for in vitro cytotoxicity assays, specifically the MTT and SRB assays, to evaluate the anticancer potential of this compound derivatives. Additionally, a summary of cytotoxicity data for related 8-nitroquinazoline compounds is presented to guide research efforts.
Data Presentation: Cytotoxicity of 8-Nitroquinazoline Derivatives
While specific cytotoxicity data for this compound derivatives is not extensively available in the public domain, the following table summarizes the in vitro antitumor activity of a series of 5-substituted-4-hydroxy-8-nitroquinazolines. These compounds are often synthesized from this compound precursors and provide valuable insights into the potential efficacy of this class of molecules. The data highlights the inhibitory concentration (IC50) required to inhibit the growth of 50% of the cancer cell population.[1]
| Compound ID | 5-Substituent | Cell Line | Target Overexpression | IC50 (µM)[1] |
| 1h | 5-(4-methoxy)anilino | MDA-MB-468 | EGFR | <0.01 |
| SK-BR-3 | ErbB-2 | 13 | ||
| 1i | 5-(3-methoxy)anilino | MDA-MB-468 | EGFR | 1.8 |
| SK-BR-3 | ErbB-2 | 19 | ||
| 1j | 5-(4-chloro)anilino | MDA-MB-468 | EGFR | 0.01 |
| SK-BR-3 | ErbB-2 | 15 | ||
| 1k | 5-(3-chloro)anilino | MDA-MB-468 | EGFR | 0.02 |
| SK-BR-3 | ErbB-2 | 16 | ||
| 1l | 5-(4-methyl)anilino | MDA-MB-468 | EGFR | 0.02 |
| SK-BR-3 | ErbB-2 | 18 | ||
| 1m | 5-(3-methyl)anilino | MDA-MB-468 | EGFR | 0.02 |
| SK-BR-3 | ErbB-2 | 18 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, SK-BR-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a blank (medium only).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound treatment, gently remove the medium and add 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[2][3][4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Visualizations
References
- 1. Synthesis and antitumor evaluation of novel 5-substituted-4-hydroxy-8-nitroquinazolines as EGFR signaling-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Quantification of Quinazoline Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of prominent quinazoline-based therapeutic agents, namely Gefitinib, Erlotinib, Afatinib, and Lapatinib. The protocols are designed for researchers in drug development and clinical monitoring, offering robust and validated methods for accurate quantification in biological matrices and pharmaceutical formulations.
Introduction to Quinazoline Compound Quantification
Quinazoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer effects.[1][2][3][4][5][6][7][8][9] Many of these compounds function as tyrosine kinase inhibitors (TKIs) targeting the epidermal growth factor receptor (EGFR), a key regulator of cell proliferation and survival.[10][11][][13][14] Accurate and precise quantification of these compounds is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical products. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose due to their high sensitivity, selectivity, and reproducibility.
Signaling Pathway of EGFR-Targeting Quinazolines
Gefitinib, Erlotinib, and Afatinib are potent and selective inhibitors of the EGFR tyrosine kinase. EGFR, a transmembrane receptor, is activated upon binding of ligands such as epidermal growth factor (EGF). This binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, initiating downstream signaling cascades. The two major pathways involved are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway, both of which promote cell proliferation, survival, and differentiation.[3][11][15][16][17][18][19] Quinazoline-based EGFR inhibitors competitively bind to the ATP-binding site of the tyrosine kinase domain, blocking its autophosphorylation and subsequent activation of downstream signaling.[10][11][14] Lapatinib is a dual inhibitor, targeting both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[20][21][22][23]
EGFR signaling pathway and inhibition by quinazoline compounds.
Analytical Methods and Protocols
The following sections detail validated analytical methods for the quantification of specific quinazoline compounds.
Quantification of Gefitinib in Human Plasma by UPLC-MS/MS
This method provides a robust and sensitive approach for the quantitative analysis of Gefitinib in human plasma, suitable for pharmacokinetic studies and therapeutic drug monitoring.[6][7][17][24][25][26]
Data Presentation: UPLC-MS/MS Method for Gefitinib
| Parameter | Value |
| Chromatography System | Waters ACQUITY UPLC I-Class System or equivalent[24] |
| Mass Spectrometer | Waters Xevo TQ-S micro tandem quadrupole or equivalent[24] |
| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[25] |
| Flow Rate | 0.35 mL/min[7][25] |
| Injection Volume | 5 µL[24] |
| Column Temperature | 40 °C[25] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[25] |
| MRM Transition (Gefitinib) | Varies by instrument, typically around m/z 447.1 -> 128.1 |
| MRM Transition (IS - Gefitinib-d6) | Varies by instrument, typically around m/z 453.1 -> 128.1 |
| Linearity Range | 0.5 - 1000 ng/mL[7][25] |
| Intra- & Inter-day Precision | < 15%[6][25] |
| Accuracy | 92.60% - 107.58%[25] |
| Extraction Recovery | 86% - 105%[25] |
Experimental Protocol: Gefitinib Quantification
-
Standard and Internal Standard (IS) Preparation:
-
Prepare stock solutions of Gefitinib and its stable isotope-labeled internal standard (e.g., Gefitinib-d6) in methanol at a concentration of 1 mg/mL.[24]
-
Prepare working solutions by serially diluting the stock solutions in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.
-
-
Sample Preparation (Protein Precipitation): [6][24]
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
-
-
UPLC-MS/MS Analysis:
-
Equilibrate the UPLC system with the initial mobile phase composition.
-
Inject the prepared sample.
-
Run the gradient elution as specified in the instrument method. A typical run time is around 3 minutes.[25]
-
Quantify the analyte using the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Workflow for Gefitinib quantification in human plasma.
Quantification of Erlotinib in Human Plasma by LC-MS/MS
This method details a validated LC-MS/MS protocol for the quantification of Erlotinib and its metabolites in human plasma.[10][27][28][29]
Data Presentation: LC-MS/MS Method for Erlotinib
| Parameter | Value |
| Chromatography System | Acquity UPLC system or equivalent[27] |
| Mass Spectrometer | Waters Xevo triple quadrupole mass spectrometer or equivalent[27] |
| Column | BEH XBridge C18 (1.7 µm, 2.1 x 100 mm)[27] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water[27] |
| Mobile Phase B | Acetonitrile[27] |
| Flow Rate | 0.7 mL/min[27] |
| Injection Volume | 5 µL[27] |
| Column Temperature | 55°C[27] |
| Ionization Mode | ESI, Positive |
| MRM Transition (Erlotinib) | m/z 394.2 > 278.1[28] |
| MRM Transition (IS - Erlotinib-d6) | m/z 400.4 > 278.1[28] |
| Linearity Range | 25 - 5,000 ng/mL[10][27] |
| Intra- & Inter-day Precision | < 14%[27] |
| Accuracy | Within ± 15%[27] |
| Extraction Recovery | > 89%[27] |
Experimental Protocol: Erlotinib Quantification
-
Standard and IS Preparation:
-
Sample Preparation (Protein Precipitation): [10][27]
-
To 50 µL of plasma, add 200 µL of cold methanol containing the internal standard.
-
Vortex for 15 seconds and then centrifuge at 10,000 g for 5 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a tube containing 150 µL of 10 mM Ammonium Acetate.[27]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Perform chromatographic separation using a gradient elution. A typical total run time is 7 minutes.[27]
-
Monitor the specified MRM transitions for the analyte and internal standard.
-
Calculate the concentration of Erlotinib based on the standard curve.
-
Quantification of Afatinib in Human Plasma by 2D-LC
This protocol describes a 2-dimensional liquid chromatography (2D-LC) method for the quantification of Afatinib in human plasma.[31]
Data Presentation: 2D-LC Method for Afatinib
| Parameter | Value |
| Chromatography System | 2D-LC system |
| 1st Dimension Mobile Phase | Acetonitrile:Methanol:25 mmol/L Ammonium Phosphate (25:25:50, v/v/v)[31] |
| 2nd Dimension Mobile Phase | Acetonitrile:10 mmol/L Ammonium Phosphate (25:75, v/v)[31] |
| Linearity Range | 10.93 - 277.25 ng/mL[31] |
| Intra- & Inter-day Precision | < 3.41%[31] |
| Accuracy | Within ± 2.30%[31] |
| Recovery | 98.56% - 100.02%[31] |
Experimental Protocol: Afatinib Quantification
-
Standard Preparation:
-
Prepare stock and working solutions of Afatinib in a suitable solvent.
-
Create calibration standards by spiking drug-free human plasma.
-
-
Sample Preparation (Protein Precipitation): [31]
-
Pretreat 500 µL plasma samples with acetonitrile to precipitate proteins.
-
Centrifuge the samples and collect the supernatant for analysis.
-
-
2D-LC Analysis:
-
Inject the prepared supernatant into the 2D-LC system.
-
Perform the separation using the specified mobile phases for each dimension.
-
Quantify Afatinib using a suitable detector and a calibration curve.
-
Quantification of Lapatinib in Tablets by HPLC
This method provides a simple and economical reversed-phase HPLC protocol for the determination of Lapatinib in tablet dosage forms.[32][33][34][35][36]
Data Presentation: HPLC Method for Lapatinib
| Parameter | Value |
| Chromatography System | HPLC with UV detector |
| Column | ODS C-18 RP column (4.6 mm i.d. x 250 mm)[32][34] |
| Mobile Phase | Acetonitrile:Water (50:50 v/v)[32][34] |
| Flow Rate | 1.0 mL/min[32][34] |
| Detection Wavelength | 232 nm[32][34] |
| Internal Standard | Gemcitabine Hydrochloride[32][34] |
| Retention Time (Lapatinib) | 4.25 ± 0.05 min[32][34] |
| Retention Time (IS) | 6.10 ± 0.05 min[32][34] |
| Linearity Range | 2 - 60 µg/mL[32][34] |
| Limit of Detection (LOD) | 0.265 µg/mL[32][34] |
| Limit of Quantification (LOQ) | 0.884 µg/mL[32][34] |
| Recovery | 100.89%[32] |
Experimental Protocol: Lapatinib Quantification
-
Standard and IS Preparation:
-
Prepare standard stock solutions of Lapatinib and Gemcitabine Hydrochloride (IS) in a mixture of acetonitrile and water (50:50 v/v).
-
Prepare a series of working standard solutions by diluting the stock solution.
-
-
Sample Preparation (Tablets):
-
Weigh and powder a sufficient number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and then dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard solutions and the sample solution.
-
Monitor the chromatogram at 232 nm. The run time is approximately 8 minutes.[32]
-
Calculate the amount of Lapatinib in the sample by comparing the peak area ratio of Lapatinib to the internal standard with the calibration curve.
-
Workflow for Lapatinib quantification in tablets.
Conclusion
The analytical methods presented in these application notes provide a comprehensive guide for the accurate and precise quantification of key quinazoline compounds. The detailed protocols for sample preparation and chromatographic analysis, along with the summarized quantitative data, will be a valuable resource for researchers and scientists in the fields of pharmacology, drug metabolism, and pharmaceutical quality control. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying mechanisms and analytical procedures.
References
- 1. The pan-HER family tyrosine kinase inhibitor afatinib overcomes HER3 ligand heregulin-mediated resistance to EGFR inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lapatinib, a dual inhibitor of EGFR and HER2, has synergistic eff...: Ingenta Connect [ingentaconnect.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific method for determination of gefitinib in human plasma, mouse plasma and tissues using high performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 13. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 14. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 15. Epidermal growth factor receptor signaling in nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. imrpress.com [imrpress.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Lapatinib inhibits CIP2A/PP2A/p-Akt signaling and induces apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. cancer-research-network.com [cancer-research-network.com]
- 24. benchchem.com [benchchem.com]
- 25. Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 27. diva-portal.org [diva-portal.org]
- 28. researchgate.net [researchgate.net]
- 29. Liquid chromatography-tandem mass spectrometric assay for therapeutic drug monitoring of the EGFR inhibitors afatinib, erlotinib and osimertinib, the ALK inhibitor crizotinib and the VEGFR inhibitor nintedanib in human plasma from non-small cell lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. Determination of Afatinib in Human Plasma by 2-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 33. semanticscholar.org [semanticscholar.org]
- 34. A Validated RP-HPLC Method for the Estimation of Lapatinib in Tablet Dosage form using Gemcitabine Hydrochloride as an Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. rjptonline.org [rjptonline.org]
Microwave-Assisted Synthesis of 4-Anilinoquinazolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of 4-anilinoquinazoline derivatives using microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over classical heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles.[1][2][3]
The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous targeted cancer therapeutics.[4][5] These compounds are particularly recognized for their potent inhibitory activity against receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers.[4][5] By competitively binding to the ATP-binding site of the EGFR kinase domain, 4-anilinoquinazoline derivatives can block downstream signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways, thereby inhibiting cancer cell proliferation and survival.[4]
Signaling Pathway of 4-Anilinoquinazoline Derivatives as EGFR Inhibitors
The diagram below illustrates the mechanism of action for 4-anilinoquinazoline derivatives in the context of the EGFR signaling pathway.
Caption: EGFR signaling pathway and its inhibition by 4-anilinoquinazolines.
Experimental Protocols
A general and efficient method for the synthesis of 4-anilinoquinazoline derivatives involves the nucleophilic substitution of a 4-chloroquinazoline with a substituted aniline under microwave irradiation.[1][2]
General Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazolines
Materials:
-
4-chloroquinazoline
-
Substituted aryl amine
-
2-Propanol (isopropyl alcohol, i-PrOH) or Tetrahydrofuran/Water (THF/H₂O)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for chromatography
Equipment:
-
Dedicated microwave reactor for organic synthesis with temperature and pressure monitoring capabilities[6]
-
Microwave process vials (designed for elevated temperatures and pressures)[6]
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a dedicated microwave process vial, combine 4-chloroquinazoline (1.0 eq) and the desired aryl amine (1.0 eq).[1]
-
Add the appropriate solvent, such as 2-propanol or a 1:1 mixture of THF/H₂O.[1][7]
-
Stir the mixture for a few minutes at room temperature to ensure homogeneity.[1]
-
Seal the vial tightly and place it in the microwave reactor.[6]
-
Irradiate the reaction mixture at a specified power and temperature for a designated time (see tables below for optimized conditions).
-
After the reaction is complete, cool the vial to a safe temperature (e.g., below 50°C) before opening.[6]
-
Monitor the reaction progress using TLC.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Wash the resulting residue with water and filter.
-
Purify the crude product by silica gel column chromatography, typically using a solvent system like petroleum ether-ethyl acetate.[1]
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[1][8][9]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from studies on the microwave-assisted synthesis of 4-anilinoquinazolines, highlighting the impact of various parameters on reaction yield and time.
Table 1: Comparison of Classical Heating vs. Microwave Irradiation
| Compound | Method | Reaction Time | Yield (%) |
| 5b | Classical (Reflux) | 12 hours | 37.3 |
| 5a-g | Microwave | 20 minutes | 85-99 |
*Data extracted from a study on the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines. "5b" refers to a specific derivative used for optimization studies, while "5a-g" represents a series of synthesized compounds.[1]
Table 2: Optimization of Microwave Synthesis Parameters for Compound 5b *
| Entry | Reaction Time (min) | Power (W) | Temperature (°C) | Yield (%) |
| 1 | 10 | 60 | 80 | 91.0 |
| 2 | 20 | 60 | 80 | 96.5 |
| 3 | 30 | 60 | 80 | 92.5 |
| 4 | 20 | 40 | 80 | 75.9 |
| 5 | 20 | 80 | 80 | 98.8 |
| 6 | 20 | 100 | 80 | 97.0 |
| 7 | 20 | 60 | 30 | 79.9 |
| 8 | 20 | 60 | 50 | 84.0 |
| 9 | 20 | 60 | 70 | 90.0 |
*Data from the optimization study of the synthesis of a specific N-arylheterocyclic substituted-4-aminoquinazoline derivative. Each reaction was repeated three times, and the results were averaged.[1]
Experimental Workflow
The following diagram outlines the general workflow for the microwave-assisted synthesis of 4-anilinoquinazolines.
Caption: General workflow for microwave-assisted 4-anilinoquinazoline synthesis.
Conclusion
Microwave-assisted synthesis is a powerful and efficient technique for the rapid generation of 4-anilinoquinazoline libraries.[5] The protocols and data presented herein demonstrate the significant advantages of this approach, enabling researchers in drug discovery and development to accelerate the synthesis of these important kinase inhibitors. The optimized conditions can serve as a robust starting point for the synthesis of novel derivatives for further biological evaluation.
References
- 1. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-8-nitroquinazoline
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Chloro-8-nitroquinazoline synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and practical synthesis of this compound is a two-step process. The first step involves the cyclization of 2-amino-3-nitrobenzoic acid with a suitable one-carbon source, typically formamide, to produce the intermediate 8-nitroquinazolin-4(3H)-one (also known as 4-hydroxy-8-nitroquinazoline). The second step is the chlorination of this intermediate, usually with phosphorus oxychloride (POCl₃), to yield the final product, this compound.
Q2: I am experiencing a low yield in the first step, the formation of 8-nitroquinazolin-4(3H)-one. What are the possible reasons?
A2: Low yields in the cyclization step are a common issue.[1][2] Several factors can contribute to this:
-
Suboptimal Reaction Temperature: The reaction temperature is critical. If it's too low, the reaction may be incomplete. If it's too high, it could lead to the decomposition of the starting material or product. The optimal temperature is typically in the range of 130-160°C.[1]
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal duration.
-
Improper Stoichiometry: An excess of formamide is generally used to drive the reaction to completion. A common molar ratio is 1 equivalent of the anthranilic acid derivative to 5-10 equivalents of formamide.[1]
-
Poor Quality of Starting Material: Impurities in the 2-amino-3-nitrobenzoic acid can interfere with the reaction. Ensure the starting material is of high purity.
Q3: The chlorination of 8-nitroquinazolin-4(3H)-one is not working well, and I am recovering the starting material. What should I do?
A3: Issues with the chlorination step often relate to the quality of the chlorinating agent and the reaction conditions. Here are some troubleshooting tips:
-
Moisture Contamination: Phosphorus oxychloride (POCl₃) is sensitive to moisture and will decompose, reducing its effectiveness. Ensure that you use anhydrous POCl₃ and that all glassware is thoroughly dried.
-
Incomplete Reaction: The reaction may require a longer reflux time or a higher temperature to go to completion. The typical reflux temperature for POCl₃ is around 105-110°C.
-
Insufficient POCl₃: An excess of POCl₃ is often used to serve as both the reagent and the solvent. A significant excess ensures the reaction goes to completion.
-
Workup Issues: The product, this compound, can be susceptible to hydrolysis back to the starting material, especially in the presence of water and base during the workup.[3] It is crucial to perform the workup at low temperatures (e.g., pouring the reaction mixture onto ice) and to neutralize it carefully.
Q4: How can I purify the final product, this compound?
A4: Purification of this compound can be achieved through several methods. After quenching the reaction with ice-water, the precipitated crude product can be filtered and washed with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and petroleum ether.[4] Column chromatography on silica gel can also be employed for highly pure samples.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield in Cyclization Step | Incomplete reaction due to low temperature or insufficient time. | Increase the reaction temperature to 150-160°C and monitor the reaction by TLC to ensure completion.[1] |
| Decomposition of starting material or product at high temperatures. | Use a high-boiling inert solvent to maintain a stable temperature. | |
| Incorrect stoichiometry of reactants. | Use a larger excess of formamide (e.g., 10-20 equivalents). | |
| Low or No Product Yield in Chlorination Step | Deactivated POCl₃ due to moisture. | Use fresh, anhydrous POCl₃ and ensure all glassware is dry. |
| Incomplete reaction. | Increase the reflux time and ensure the temperature is maintained at the boiling point of POCl₃. | |
| Hydrolysis of the product during workup. | Quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring. Neutralize carefully at low temperatures.[3] | |
| Presence of Multiple Impurities in the Final Product | Unreacted 2-amino-3-nitrobenzoic acid. | During workup, wash the crude product with a dilute solution of sodium bicarbonate to remove acidic impurities. |
| Incomplete chlorination leading to residual 8-nitroquinazolin-4(3H)-one. | Ensure the chlorination reaction goes to completion by using sufficient POCl₃ and adequate reflux time. | |
| Formation of side products from side reactions. | Optimize reaction conditions (temperature, time) to minimize side reactions. Purify the final product by recrystallization or column chromatography. |
Experimental Protocols
Step 1: Synthesis of 8-nitroquinazolin-4(3H)-one
This protocol is based on the widely used Niementowski reaction for the synthesis of 4(3H)-quinazolinones.[5]
Materials:
-
2-amino-3-nitrobenzoic acid
-
Formamide
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
Procedure:
-
In a round-bottom flask, combine 1.0 equivalent of 2-amino-3-nitrobenzoic acid with 10-20 equivalents of formamide.
-
Heat the mixture with stirring to 150-160°C using a heating mantle.
-
Maintain this temperature and continue to stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it to obtain the crude 8-nitroquinazolin-4(3H)-one. This product can often be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol describes the chlorination of 8-nitroquinazolin-4(3H)-one using phosphorus oxychloride.[6][7]
Materials:
-
8-nitroquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice
-
Ammonium hydroxide solution (for neutralization)
Procedure:
-
Place the crude 8-nitroquinazolin-4(3H)-one in a round-bottom flask.
-
Add an excess of phosphorus oxychloride (POCl₃) to the flask (e.g., 10 mL of POCl₃ per gram of starting material).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 105-110°C) for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood.
-
A solid precipitate will form. Carefully neutralize the mixture with a dilute ammonium hydroxide solution while keeping the temperature low with an ice bath.
-
Collect the solid product by vacuum filtration, wash it with cold water, and dry it to obtain crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data
The following tables summarize the reaction conditions and their effects on the yield of quinazoline synthesis, based on analogous reactions reported in the literature.
Table 1: Optimization of Cyclization Reaction Conditions for Quinazolinone Synthesis
| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Anthranilic Acid | Formamide | 130-135 | 2 | 72 | [8] |
| Anthranilic Acid | Formamide (Microwave) | 150 | 0.25-0.5 | High | [9] |
| 2-amino-3-chlorobenzoic acid | Formamide | 150-160 | 2-4 | Not specified | [9] |
Table 2: Optimization of Chlorination Reaction Conditions
| Starting Material | Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Quinazolin-4-one | POCl₃ | Reflux | 4 | High | [3] |
| 7-fluoro-6-nitro-4-hydroxy quinazoline | SOCl₂ | Not specified | Not specified | High | [4] |
| Quinazolinone derivatives | POCl₃/DMF (cat.) | 90 | 4 | Not specified | [6] |
Visualizations
Synthetic Pathway of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. generis-publishing.com [generis-publishing.com]
- 9. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
Technical Support Center: Purification of Crude 4-Chloro-8-nitroquinazoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Chloro-8-nitroquinazoline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low Recovery After Purification
Possible Causes:
-
Inappropriate solvent choice for recrystallization: The compound may be too soluble in the chosen solvent even at low temperatures.
-
Product loss during column chromatography: The compound may be irreversibly adsorbed onto the stationary phase, or the elution solvent may be too polar, causing the product to elute too quickly with impurities.
-
Decomposition on silica gel: Some quinazoline derivatives can be sensitive to the acidic nature of silica gel.
Suggested Solutions:
-
Recrystallization Solvent Screening: Test a range of solvents on a small scale. Good starting points for quinazoline derivatives include ethanol, acetic acid, or mixtures of ethyl acetate and a non-polar solvent like hexane.[1]
-
Column Chromatography Optimization:
-
Select a mobile phase that provides a good retention factor (Rf) of approximately 0.2-0.4 for the desired product on a Thin Layer Chromatography (TLC) plate. A common mobile phase for quinazoline derivatives is a mixture of hexane and ethyl acetate.
-
To minimize decomposition, consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.
-
-
Extraction: If the crude product is an oil or contains significant soluble impurities, an initial liquid-liquid extraction can be beneficial before attempting recrystallization or chromatography.
Problem 2: Persistent Impurities After a Single Purification Step
Possible Cause:
-
Co-eluting impurities in column chromatography.
-
Co-crystallization of impurities with the product.
Suggested Solution:
-
Employ a secondary purification technique. If column chromatography was used first, a subsequent recrystallization can be very effective at removing minor, structurally similar impurities. Conversely, if recrystallization was the initial step, running a column on the recrystallized material can separate impurities with different polarities. For highly persistent impurities, preparative HPLC may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most common and effective purification techniques for crude this compound, a crystalline solid, are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q2: How do I choose a suitable solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the crude this compound sparingly at room temperature but have high solubility at its boiling point. Based on the purification of a similar compound, 4-chloro-7-fluoro-6-nitro-quinazoline, a wash with a mixture of petroleum ether (a non-polar solvent) and ethyl acetate (a polar solvent) was effective.[2] This suggests that a mixed solvent system could be a good starting point for recrystallization trials.
Q3: What are the recommended starting conditions for column chromatography?
A3: For column chromatography of this compound on silica gel, a good starting mobile phase is a mixture of ethyl acetate and hexane. The optimal ratio should be determined by TLC analysis to achieve an Rf value of 0.2-0.4 for the product.
Q4: My purified this compound is a yellow to orange solid. Is this expected?
A4: Yes, a related compound, 4-Chloro-6-nitroquinazoline, is described as a yellow to orange crystalline solid.[1] The color is characteristic of many nitro-aromatic compounds.
Q5: What are the likely impurities in a crude sample of this compound?
A5: Common impurities may include unreacted starting materials from the synthesis, such as 8-nitro-4-hydroxyquinazoline, and by-products from side reactions. The specific impurities will depend on the synthetic route employed.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Estimated Solubility at 25°C | Estimated Solubility at Boiling Point |
| Hexane | 0.1 | Very Low | Low |
| Toluene | 2.4 | Low | Moderate |
| Dichloromethane | 3.1 | Moderate | High |
| Ethyl Acetate | 4.4 | Moderate | High |
| Acetone | 5.1 | Moderate-High | Very High |
| Ethanol | 5.2 | Low | Moderate-High |
| Methanol | 6.6 | Low | Moderate |
Note: This data is estimated based on the properties of similar compounds and general principles of solubility. Experimental verification is recommended.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: On a small scale, test the solubility of the crude this compound in various solvents to find one in which it is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If colored, insoluble impurities are present, add a small amount of activated charcoal and briefly heat the solution.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Develop a TLC method to separate the this compound from its impurities. A good mobile phase will give the product an Rf value of approximately 0.2-0.4. A common system for quinazoline derivatives is ethyl acetate/hexane.
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A decision workflow for selecting a purification method.
Caption: Matching purification methods to impurity types.
References
troubleshooting failed nucleophilic substitution on quinazoline ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with nucleophilic substitution reactions on the quinazoline ring.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
You are attempting a nucleophilic substitution on a halo-quinazoline, but analysis of the reaction mixture shows a significant amount of unreacted starting material.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no reaction conversion.
Possible Causes and Solutions
-
Cause 1: Poor Nucleophile: The chosen nucleophile may be too weak.
-
Solution: If using a neutral nucleophile like an amine or alcohol, add a suitable base to generate the more reactive conjugate base (e.g., an amide or alkoxide). For inherently weak nucleophiles, consider using a stronger, non-nucleophilic base or switching to a more potent nucleophile if the synthesis allows. Thiols are generally very effective nucleophiles for these reactions.[1]
-
-
Cause 2: Suboptimal Reaction Conditions: The solvent, temperature, or base may not be appropriate for the specific reaction.
-
Solvent: Polar aprotic solvents like DMF, DMSO, and NMP are generally preferred for SNAr reactions as they effectively solvate the cation, leaving the nucleophilic anion more reactive.[1][2] Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.[1]
-
Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[1] If the reaction is sluggish at room temperature, gradually increase the heat while monitoring for decomposition.
-
Base: The base should be strong enough to deprotonate the nucleophile without causing side reactions or decomposition of the starting material or product.[1] If decomposition is observed (e.g., darkening of the reaction mixture), consider a milder base.
-
-
Cause 3: Deactivated Quinazoline Ring: The quinazoline ring may not be sufficiently electrophilic.
-
Solution: The presence of electron-withdrawing groups (EWGs) on the quinazoline ring can significantly enhance the rate of nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer intermediate.[3] If your substrate lacks activating groups, higher temperatures and longer reaction times may be necessary.[1]
-
Issue 2: Formation of Multiple Products
TLC or LC-MS analysis of your reaction mixture shows the desired product along with one or more significant side products.
Troubleshooting Side Products
Caption: Common side products and their respective solutions.
Possible Side Products and Their Mitigation
-
Side Product 1: Di-substitution: This is common when using di-halo-quinazolines (e.g., 2,4-dichloroquinazoline). The substitution at the C4 position is generally faster and occurs under milder conditions than at the C2 position.[4]
-
Mitigation:
-
Use a stoichiometric amount of the nucleophile (1.0-1.2 equivalents).
-
Run the reaction at a lower temperature to favor mono-substitution.
-
Add the nucleophile slowly to the reaction mixture.
-
-
-
Side Product 2: Hydrolysis of the Halo-quinazoline: Chloroquinazolines can be susceptible to hydrolysis, especially under basic conditions or in the presence of water, leading to the corresponding quinazolinone.
-
Mitigation:
-
Use anhydrous solvents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
-
-
Side Product 3: Decomposition: A dark coloration of the reaction mixture and the appearance of multiple spots on a TLC plate can indicate decomposition.
-
Mitigation:
-
Reduce the reaction temperature.
-
Use a milder base (e.g., K₂CO₃ instead of NaH).[1]
-
-
Frequently Asked Questions (FAQs)
Q1: At which position on the quinazoline ring is nucleophilic substitution most likely to occur?
A1: For halo-substituted quinazolines, nucleophilic substitution is most favorable at the C4 position, followed by the C2 position. This is because the nitrogen atoms in the pyrimidine ring are electron-withdrawing, making these positions more electrophilic. DFT calculations show that the C4 position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack.[5][6] Substitution at the C4-position generally occurs under milder conditions than at the C2-position.[4]
Q2: I am using 2,4-dichloroquinazoline. How can I selectively substitute only the C4 position?
A2: To achieve mono-substitution at the C4 position, you should use carefully controlled reaction conditions. Typically, using one equivalent of the nucleophile and running the reaction at a lower temperature (e.g., 0-5 °C or room temperature) will favor substitution at the more reactive C4 position.[4] Harsher conditions, such as elevated temperatures, are usually required to substitute the C2 position.[4]
Q3: My amine nucleophile is not reacting with 4-chloroquinazoline. What can I do?
A3: The low reactivity could be due to several factors. The amine may be a weak nucleophile (e.g., an aniline with electron-withdrawing substituents) or sterically hindered.[1][7] To improve the reaction rate, you can:
-
Increase the reaction temperature.[1]
-
Add a base to deprotonate the amine, thereby increasing its nucleophilicity.[1]
-
For particularly unreactive anilines, the addition of a strong acid like TFA can help to activate the 2-position of the quinazoline for nucleophilic attack, although this is more relevant for substitution at the C2 position.[8]
Q4: What is the best leaving group for nucleophilic substitution on a quinazoline?
A4: Generally, for nucleophilic aromatic substitution, the reactivity of halogens as leaving groups follows the order I > Br > Cl > F. However, in SNAr reactions, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. Therefore, the nature of the leaving group has a less pronounced effect on the reaction rate compared to SN1 or SN2 reactions. Halogens like chlorine are commonly used and effective leaving groups.[9]
Q5: Can I use an alcohol as a nucleophile?
A5: Yes, alcohols can be used as nucleophiles, but they are generally less reactive than amines or thiols. To increase their reactivity, a strong base (e.g., NaH) is typically required to deprotonate the alcohol and form the more nucleophilic alkoxide.
Data Presentation
Table 1: Typical Reaction Conditions for Mono-substitution of 2,4-Dichloroquinazoline at the C4-Position
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrazine Hydrate | - | Ethanol | 0-5 | 2 | - | [4] |
| Benzylamine | - | - | 20 | 20 | 63 | [8] |
| Various Amines | (i-Pr)₂NEt | THF | 60 | - | - | [10] |
| Support-bound Amine | (i-Pr)₂NEt | THF | Room Temp | - | - | [10] |
Table 2: Influence of Base and Solvent on a Model SNAr Reaction
The following data is for the synthesis of 3-methyl-2-phenylquinazolin-4-one from 2-fluoro-N-methylbenzamide and benzamide.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₂CO₃ | DMSO | 135 | 24 | Trace |
| Cs₂CO₃ | DMSO | 135 | 24 | 85 |
| t-BuOK | DMSO | 135 | 24 | 71 |
| Cs₂CO₃ | DMF | 135 | 24 | 63 |
| Cs₂CO₃ | Dioxane | 135 | 24 | 24 |
| Cs₂CO₃ | Toluene | 135 | 24 | 15 |
Data adapted from a study on quinazolinone synthesis, which involves an intramolecular SNAr step.[11]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Amino-2-chloroquinazolines
This protocol is a general guideline for the regioselective substitution of the C4-chloro group in 2,4-dichloroquinazoline with an amine.
Reaction Setup
Caption: General experimental workflow for C4-amination of 2,4-dichloroquinazoline.
Procedure:
-
To a solution of 2,4-dichloroquinazoline (1.0 eq.) in a suitable solvent (e.g., THF, ethanol, or isopropanol), add the desired amine (1.0-1.2 eq.).
-
If the amine salt is formed, or if the amine is a weak nucleophile, add a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.).
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloroquinazoline.
Protocol 2: Synthesis of 2,4-Diaminoquinazolines (Two-Step)
This protocol describes the sequential substitution of both chlorine atoms in 2,4-dichloroquinazoline.
Procedure:
-
First Substitution (C4): Synthesize the 4-amino-2-chloroquinazoline intermediate following Protocol 1.
-
Second Substitution (C2):
-
Dissolve the 4-amino-2-chloroquinazoline intermediate (1.0 eq.) in a suitable solvent (e.g., DMA or isopropanol).
-
Add the second amine (typically in excess).
-
For less reactive amines, the addition of an acid catalyst (e.g., TFA) may be required.[8]
-
Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C), potentially using microwave irradiation to shorten the reaction time.[8]
-
Monitor the reaction by TLC or LC-MS.
-
Follow the workup and purification steps outlined in Protocol 1.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Amination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the amination of 4-chloroquinazoline. The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: My amination of 4-chloroquinazoline is resulting in a low yield or no product at all. What are the potential causes and how can I improve the outcome?
A1: Low or no product yield in the amination of 4-chloroquinazoline can stem from several factors, primarily related to the reactivity of the amine and the reaction conditions.
-
Amine Reactivity: The nucleophilicity of the amine is a critical factor. Electron-rich amines, such as primary aliphatic amines and anilines with electron-donating groups, readily react with 4-chloroquinazolines, often providing moderate to good yields under milder conditions.[1] Conversely, electron-poor amines, like those with electron-withdrawing groups (e.g., nitro or cyano groups), are less nucleophilic and may lead to low yields or no reaction under standard conditions.[1]
-
Reaction Conditions:
-
Temperature: Many amination reactions of 4-chloroquinazoline require elevated temperatures, often at reflux.[2] If you are running the reaction at room temperature or a low temperature, consider increasing it.
-
Solvent: The choice of solvent can influence the reaction rate and yield. Protic solvents like isopropanol are commonly used.[2] In some cases, a switch to a higher-boiling polar aprotic solvent like dioxane may be beneficial.[3]
-
Base: The presence of a base is often necessary to neutralize the HCl generated during the reaction. Common bases include triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA).[2][3] If a base is not used, the amine reactant must be used in excess to act as both a nucleophile and a base.[3]
-
-
Alternative Methods:
-
Microwave Irradiation: For sluggish reactions, particularly with electron-poor amines, microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1]
-
Palladium Catalysis (Buchwald-Hartwig Amination): For particularly challenging substrates, a cross-coupling strategy like the Buchwald-Hartwig amination may be necessary. This involves a palladium catalyst and a suitable phosphine ligand.[4]
-
Actionable Troubleshooting Steps:
-
Assess Amine Reactivity: If using an electron-poor amine, anticipate the need for more forcing conditions.
-
Increase Temperature: Gradually increase the reaction temperature to the reflux temperature of the solvent.
-
Optimize Base: Ensure an appropriate base (e.g., TEA, DIPEA) is used in a suitable stoichiometry (typically 1.5-2.0 equivalents).
-
Solvent Screening: Consider screening different solvents such as isopropanol, ethanol, or dioxane.
-
Employ Microwave Synthesis: If conventional heating is ineffective, explore the use of a microwave reactor.
-
Consider Catalysis: For highly unreactive starting materials, investigate a Buchwald-Hartwig amination protocol.
Issue 2: Slow Reaction Rate
Q2: The amination reaction is proceeding very slowly, requiring long reaction times. How can I accelerate the reaction?
A2: Long reaction times are a common issue, especially with less reactive amines.[1] Here are several strategies to increase the reaction rate:
-
Increase Temperature: As with low yield, increasing the temperature will generally increase the reaction rate. Refluxing the reaction mixture is a standard approach.[2]
-
Microwave Irradiation: This is a highly effective method for accelerating organic reactions. Microwave energy can lead to rapid heating and significantly shorter reaction times compared to conventional heating.[1]
-
Catalyst Addition: While many aminations of 4-chloroquinazoline are uncatalyzed SNAr reactions, the addition of a suitable catalyst can sometimes accelerate the process. For instance, in some cases, the use of potassium fluoride has been reported to facilitate the reaction.[5]
-
Solvent Choice: The solvent can play a role in reaction kinetics. A solvent that effectively solubilizes both reactants and facilitates the formation of the transition state can increase the rate.
Actionable Troubleshooting Steps:
-
Switch to Microwave Heating: This is often the most effective way to reduce reaction times from hours to minutes.
-
Increase Reaction Concentration: Within solubility limits, increasing the concentration of the reactants can lead to a faster reaction.
-
Explore Additives: Investigate literature for any known catalysts or additives that can accelerate the specific amination you are performing.
Issue 3: Side Product Formation
Q3: I am observing significant side product formation in my reaction mixture. What are the common side products and how can I minimize them?
A3: Side product formation can complicate purification and reduce the yield of the desired product. Common side reactions include:
-
Hydrodehalogenation: In palladium-catalyzed reactions, the chloro group can be replaced by a hydrogen atom, leading to the formation of the parent quinazoline. This can be more prevalent with electron-poor aryl halides.[4]
-
Reaction with Solvent: If the solvent is nucleophilic (e.g., an alcohol), it may compete with the amine nucleophile, leading to the formation of an ether byproduct, although this is less common under typical amination conditions.
-
Di-substitution (for dihaloquinazolines): When starting with a dihaloquinazoline, such as 2,4-dichloroquinazoline, controlling the regioselectivity to achieve mono-amination can be challenging. The 4-position is generally more reactive than the 2-position.[3] To avoid di-substitution, carefully control the stoichiometry of the amine and the reaction temperature. The second amination at the C2 position typically requires more stringent conditions, such as higher temperatures.[3]
Actionable Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature may help to minimize the formation of certain side products.
-
Control Stoichiometry: Use a precise stoichiometry of the amine nucleophile (e.g., 1.0-1.2 equivalents for mono-amination).
-
Inert Atmosphere: For catalyzed reactions, ensure a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and related side reactions.
-
Use Anhydrous Conditions: Water can interfere with catalytic cycles and should be excluded by using anhydrous solvents and reagents, particularly in Buchwald-Hartwig aminations.[4]
Frequently Asked Questions (FAQs)
Q4: What are the typical starting conditions for a standard amination of 4-chloroquinazoline with a primary aniline?
A4: A common starting point is to react 4-chloroquinazoline with the aniline (1.0-1.2 equivalents) in isopropanol at reflux for 4-12 hours. The addition of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 equivalents) is also recommended.[2][3]
Q5: Is a catalyst always necessary for the amination of 4-chloroquinazoline?
A5: No, a catalyst is not always necessary. The reaction often proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which does not require a metal catalyst.[6] However, for less reactive amines or aryl chlorides, a palladium-catalyzed Buchwald-Hartwig amination can be a more effective method.[4]
Q6: How does the electronic nature of the amine affect the reaction?
A6: The electronic nature of the amine has a significant impact. Electron-rich amines (containing electron-donating groups like -OCH₃, -CH₃) are more nucleophilic and react more readily, often under milder conditions.[1] Electron-poor amines (with electron-withdrawing groups like -NO₂, -CN) are less nucleophilic and require more forcing conditions, such as higher temperatures or microwave irradiation, and may still give lower yields.[1]
Q7: What is the role of the base in the reaction?
A7: The amination reaction produces hydrochloric acid (HCl) as a byproduct. The base is added to neutralize the HCl, preventing the protonation of the amine nucleophile, which would render it unreactive.[3] Common bases are tertiary amines like TEA and DIPEA.[3]
Q8: Can I use secondary amines for this reaction?
A8: Yes, secondary amines can also be used as nucleophiles in the amination of 4-chloroquinazoline under similar conditions to primary amines.[1]
Data Presentation: Reaction Condition Comparison
Table 1: Conventional Heating vs. Microwave Irradiation for Amination of 4-Chloroquinazolines
| Entry | Amine Type | Heating Method | Solvent | Base | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Aniline | Conventional | Isopropanol | - | Reflux | 4 h | Moderate | [2] |
| 2 | Benzylamine | Conventional | Isopropanol | TEA | Reflux | 4 h | Moderate | [2] |
| 3 | N-methylaniline (electron-rich) | Microwave | - | - | - | 10 min | 63-90 | [1] |
| 4 | N-methylaniline (electron-poor) | Microwave | - | - | 120 | 40 min - 2 h | Good | [1] |
Table 2: Influence of Base on Amination of 2,4-Dichloroquinazolines
| Entry | Amine | Base | Solvent | Temperature (°C) | Time | Product | Reference |
| 1 | Aniline | DIPEA | Dioxane | 80 | 12 h | 2-chloro-4-anilinoquinazoline | [3] |
| 2 | Various amines | NaOAc | - | - | - | 4-amino-2-chloroquinazoline | [3] |
| 3 | Various amines | Et₃N | - | - | - | 4-amino-2-chloroquinazoline | [3] |
| 4 | Excess amine | - | - | - | - | 4-amino-2-chloroquinazoline | [3] |
Experimental Protocols
Protocol 1: General Procedure for Amination of 4-Chloroquinazoline via Conventional Heating
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloroquinazoline (1.0 equiv.).
-
Add the desired amine (1.1 equiv.) and a suitable solvent, such as isopropanol.
-
Add triethylamine (1.5 equiv.) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: General Procedure for Microwave-Assisted Amination of 4-Chloroquinazoline
-
In a microwave reaction vial, combine 4-chloroquinazoline (1.0 equiv.) and the amine (1.2 equiv.).
-
Add a suitable solvent (e.g., THF/water mixture).[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-40 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture as described in the conventional heating protocol.
-
Purify the product by appropriate methods.
Visualizations
Caption: General experimental workflow for the amination of 4-chloroquinazoline.
Caption: Troubleshooting logic for low-yield 4-chloroquinazoline amination reactions.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
stability issues of 4-Chloro-8-nitroquinazoline in solution
Disclaimer: Specific stability data for 4-Chloro-8-nitroquinazoline in solution is limited in publicly available literature. The following information is based on the general chemical properties of quinazoline derivatives, chloro-nitro aromatic compounds, and established principles of chemical stability. It is intended to serve as a guide for researchers to design and execute their own stability studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues researchers may encounter when working with this compound in solution.
Q1: My solution of this compound is turning yellow/brown and showing a new peak in my HPLC analysis. What is happening?
A1: Discoloration and the appearance of new peaks are often indicative of chemical degradation. For this compound, two primary degradation pathways should be considered: hydrolysis and photodegradation.
-
Hydrolysis: The chloro group at the 4-position of the quinazoline ring is susceptible to nucleophilic substitution by water or hydroxide ions, especially at elevated temperatures or non-neutral pH. This would lead to the formation of 8-nitroquinazolin-4-ol. Quinazolines are reported to be generally stable in cold, dilute acidic and alkaline solutions, but can degrade upon boiling.
-
Photodegradation: Nitroaromatic compounds are known to be sensitive to light, particularly UV radiation.[1] Exposure to ambient light during experiments or storage can lead to the formation of various degradation products.
Troubleshooting Steps:
-
Protect from Light: Store the stock solution and experimental samples in amber vials or wrap them in aluminum foil to minimize light exposure.
-
Control pH: Maintain a neutral pH for your solution unless the experimental conditions require otherwise. Use buffered solutions to ensure pH stability.
-
Temperature Control: Avoid high temperatures. Store stock solutions at recommended temperatures (typically -20°C for long-term storage) and conduct experiments at controlled room temperature unless otherwise specified.
-
Analyze Degradants: If possible, characterize the new peak by techniques like LC-MS to confirm if its mass corresponds to the hydrolyzed product (8-nitroquinazolin-4-ol).
Q2: I am observing poor solubility of this compound in my aqueous buffer. How can I improve it?
A2: Chloro-nitro aromatic compounds often have limited aqueous solubility.
Troubleshooting Steps:
-
Co-solvents: Consider the use of a minimal amount of a water-miscible organic co-solvent such as DMSO, DMF, or ethanol to prepare a concentrated stock solution, which can then be diluted into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
-
pH Adjustment: The solubility of quinazoline derivatives can be pH-dependent. Evaluate the solubility at different pH values, if your experimental design permits.
-
Sonication: Gentle sonication can aid in the dissolution of the compound. However, be cautious as prolonged sonication can generate heat and potentially accelerate degradation.
Q3: How should I prepare and store my this compound stock solution to ensure its stability?
A3: Proper preparation and storage are critical for maintaining the integrity of your compound.
Recommended Practices:
-
Solvent Selection: Use a dry, aprotic solvent like anhydrous DMSO or DMF for preparing the stock solution. Water should be avoided for long-term storage due to the risk of hydrolysis.
-
Inert Atmosphere: For maximum stability, consider preparing the stock solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.
-
Storage Conditions: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials.
Summary of Potential Stability Issues
The following table summarizes the potential stability issues for this compound in solution and the conditions that may influence them.
| Stress Factor | Potential Degradation Pathway | Influencing Conditions | Recommended Mitigation |
| pH | Hydrolysis of the 4-chloro group | Acidic or basic conditions, especially at elevated temperatures. | Maintain neutral pH where possible; use buffers. Avoid boiling. |
| Light | Photodegradation | Exposure to UV or ambient light. | Store and handle solutions in light-protecting containers (e.g., amber vials). |
| Temperature | Hydrolysis, Oxidation | High temperatures can accelerate degradation rates. | Store solutions at low temperatures (-20°C or -80°C). Avoid excessive heat during experiments. |
| Solvent | Solvolysis (e.g., Hydrolysis) | Presence of nucleophilic solvents like water or alcohols. | Use dry, aprotic solvents for stock solutions. Minimize water content for long-term storage. |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound. These should be adapted based on specific experimental needs.
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl. Incubate at a controlled elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Incubate at a controlled elevated temperature (e.g., 60°C).
-
Neutral Hydrolysis: Dilute the stock solution with purified water. Incubate at a controlled elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature, protected from light.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., ICH Q1B option 2). Keep a control sample in the dark.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of the parent compound remaining and to observe the formation of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from any degradation products.
Methodology:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Detection: Use a UV detector set at a wavelength where this compound has significant absorbance. A photodiode array (PDA) detector is recommended to evaluate peak purity.
-
Method Validation: Inject samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak.
Visualizations
The following diagrams illustrate key workflows and a potential degradation pathway.
Caption: Workflow for Forced Degradation Studies.
Caption: Workflow for HPLC Method Development.
Caption: Potential Hydrolytic Degradation Pathway.
References
Technical Support Center: Managing Regioselectivity in the Functionalization of Quinazolines
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the regioselective functionalization of quinazolines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites for functionalization on the quinazoline ring, and what factors govern regioselectivity?
The most common sites for functionalization on the quinazoline ring are the C2, C4, and C8 positions.[1] The regioselectivity of these functionalizations is influenced by several key factors:
-
Electronic Effects: The electron-deficient nature of the pyrimidine ring makes the C2 and C4 positions highly electrophilic and susceptible to nucleophilic attack.[1]
-
Directing Groups: The presence of a directing group can guide functionalization to a specific position. For instance, a coordinating group at the N1 position can direct metalation and subsequent functionalization to the C8 position.[1][2]
-
Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the selection of the metal catalyst and its coordinating ligands is crucial in determining which C-H bond is activated.[1]
-
Reaction Conditions: Parameters such as temperature, solvent, and the nature of any bases or additives can significantly impact the regiochemical outcome of a reaction.[1]
Q2: How can I improve C4-selectivity in Nucleophilic Aromatic Substitution (SNAr) reactions of 2,4-disubstituted quinazolines?
Achieving high regioselectivity in SNAr reactions on substrates like 2,4-dichloroquinazoline can be challenging, though the C4 position is generally more reactive towards nucleophiles.[1][3] To enhance selectivity for C4-substitution, consider the following:
-
Reaction Temperature: Lowering the reaction temperature can favor the kinetically controlled C4-substitution product.[1]
-
Reaction Time: Shorter reaction times may also favor C4-substitution, as prolonged reactions can lead to the formation of the thermodynamically more stable C2-substituted or di-substituted products.[1]
-
Nucleophile Choice: The nature of the nucleophile plays a role. Softer nucleophiles may exhibit higher selectivity for the C4 position.[1]
-
Solvent: The choice of solvent can influence the relative reactivity of the C2 and C4 positions. Experimenting with a range of solvents (e.g., polar aprotic vs. nonpolar) may improve selectivity.[1]
Q3: My transition-metal-catalyzed C-H functionalization is resulting in low yields. What are the potential causes and optimization strategies?
Low yields in C-H functionalization of quinazolines can arise from several factors:
-
Catalyst Deactivation: The nitrogen atoms in the quinazoline ring can coordinate too strongly to the metal center, leading to catalyst inhibition.[1]
-
Poor Substrate Solubility: Quinazoline derivatives can have limited solubility in common organic solvents, impeding the reaction.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, oxidant, and solvent are all critical for success.[1]
-
Steric Hindrance: Bulky substituents on the quinazoline ring or the coupling partner can sterically hinder the reaction.[1]
To optimize the reaction, consider a systematic approach to vary reaction parameters as detailed in the troubleshooting section.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Possible Cause | Suggested Solution |
| Mixture of C2 and C4 substituted products. | Similar reactivity of C2 and C4 positions under the reaction conditions. | Optimize Reaction Temperature: Start with lower temperatures to favor the kinetic C4 product.[1] |
| Prolonged reaction time leading to thermodynamic products. | Monitor Reaction Time: Track the reaction progress closely (e.g., by TLC or LC-MS) and quench it once the desired C4 product is maximized.[1] | |
| Nucleophile is not selective. | Screen Nucleophiles: Test a range of nucleophiles with varying hardness/softness.[1] | |
| Solvent is influencing reactivity. | Solvent Screening: Evaluate a variety of solvents with different polarities.[1] |
Problem 2: Low Yield in Transition-Metal-Catalyzed C-H Functionalization
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material. | Catalyst deactivation by quinazoline nitrogen. | Protecting Groups: Consider temporary protection of one of the quinazoline nitrogen atoms.[1] |
| Poor substrate solubility. | Solvent and Additive Optimization: Experiment with different solvents or co-solvents and additives (e.g., acids or bases) to improve solubility.[1] | |
| Suboptimal catalyst system. | Catalyst and Ligand Screening: Screen different metal precursors (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂) and a variety of ligands with different electronic and steric properties.[1][4] | |
| Inefficient oxidant in oxidative C-H functionalization. | Oxidant Screening: Test different oxidants and ensure they are not decomposing under the reaction conditions. |
Problem 3: Lack of Regioselectivity in Directed Metalation for C8-Functionalization
| Symptom | Possible Cause | Suggested Solution |
| Mixture of isomers (C5, C6, C7, C8 functionalization). | Incomplete directed metalation due to ineffective coordination. | Modify Directing Group: If possible, alter the directing group to enhance its coordinating ability.[1] |
| Unstable organometallic intermediate. | Temperature Control: Perform the metalation at very low temperatures (e.g., -78 °C) to minimize side reactions and potential rearrangements.[1] | |
| Steric hindrance around the C8 position. | Modify Substrate: If feasible, use a substrate with less bulky substituents near the C8 position.[1] | |
| Incorrect choice of metalating agent or solvent. | Reagent and Solvent Screening: Experiment with different lithium bases (e.g., LiTMP) and ethereal solvents.[1] |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for various regioselective functionalization methods.
Table 1: C4-Selective Functionalization
| Reaction Type | Substrate | Reagents & Conditions | Product | Yield (%) | Reference |
| SNAr | 2,4-dichloro-6,7-dimethoxyquinazoline | Aniline, EtOH, reflux | 2-chloro-4-anilino-6,7-dimethoxyquinazoline | Varies | [3] |
| Copper-Catalyzed Dehydrogenative Coupling | Quinazoline-3-oxide, Indole | CuCl₂ (10 mol%), O₂, MeOH, 60 °C | 4-(Indol-3-yl)quinazoline | 58-88 | [5] |
| Electrochemically Enabled C-H/C-H Coupling | 2-Phenylquinazoline, Hantzsch ester | Undivided cell, Graphite electrodes, MeCN | C4-benzoylated quinazoline | Moderate to high | [6][7] |
Table 2: C2-Selective Functionalization
| Reaction Type | Substrate | Reagents & Conditions | Product | Yield (%) | Reference |
| SNAr with "Sulfonyl Group Dance" | 2-Chloro-4-sulfonylquinazoline | NaN₃, then nucleophile | 2-substituted-4-azidoquinazoline | Varies | [8] |
| C-H Activation | Quinazoline derivative | Transition metal catalyst (e.g., Rh, Pd), coupling partner | C2-alkylated/arylated quinazoline | Varies | [8] |
Table 3: C8-Selective Functionalization
| Reaction Type | Substrate | Reagents & Conditions | Product | Yield (%) | Reference |
| Directed Metalation | 4-Chloroquinazoline | 1. ZnCl₂, 2. LiTMP, 3. I₂ | 4-Chloro-8-iodoquinazoline | 83 | [5] |
| Palladium-Catalyzed C-H Arylation | Quinoline N-oxide | Pd(OAc)₂, iodoarene, Ag₂CO₃, AcOH | 8-Arylquinoline N-oxide | Good to excellent | [9] |
Key Experimental Protocols
Protocol 1: Copper-Catalyzed C4-Indolylation of Quinazoline-3-oxide
This protocol describes the dehydrogenative coupling of quinazoline-3-oxides with indoles.
Materials:
-
Quinazoline-3-oxide derivative (1.0 equiv)
-
Indole derivative (1.2 equiv)
-
Copper(II) chloride (CuCl₂) (10 mol%)
-
Methanol (solvent)
Procedure:
-
To a reaction vessel, add the quinazoline-3-oxide, indole, and CuCl₂.
-
Add methanol as the solvent.
-
Stir the mixture at 60 °C under an oxygen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Regioselective C8-Iodination via Directed Metalation
This protocol details the selective functionalization at the C8 position of 4-chloroquinazoline.
Materials:
-
4-Chloroquinazoline (1.0 equiv)
-
Zinc chloride (ZnCl₂) (1.1 equiv)
-
Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (1.2 equiv)
-
Iodine (I₂) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of 4-chloroquinazoline in anhydrous THF at room temperature, add ZnCl₂. Stir for 30 minutes.
-
Cool the mixture to 0 °C and add a solution of LiTMP in THF dropwise. Stir at 0 °C for 1 hour.
-
Add a solution of iodine in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
Visualizing Reaction Pathways
Diagram 1: General Strategies for Regioselective Functionalization
Caption: Overview of primary functionalization sites on the quinazoline scaffold.
Diagram 2: Troubleshooting Workflow for Low Yield in C-H Functionalization
Caption: A logical workflow for optimizing C-H functionalization reactions.
Diagram 3: Mechanism of Directed Metalation for C8-Functionalization
Caption: Simplified mechanism for C8-functionalization via directed metalation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A mild and regioselective route to functionalized quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. Electrochemically Enabled C4-H and C3-H Functionalization of 2-Phenyl Quinazoline and Quinoxaline through Dehydrogenative C-H/C-H, C-H/P-H, and C-H/O-H Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrochemically Enabled C4-H and C3-H Functionalization of 2-Phenyl Quinazoline and Quinoxaline through Dehydrogenative C-H/C-H, C-H/P-H, and C-H/O-H Cross-Coupling. | Semantic Scholar [semanticscholar.org]
- 8. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Isolation of Pure Quinazoline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the workup and purification of quinazoline derivatives.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Low yields are a common issue in quinazoline synthesis. A systematic evaluation of your reaction conditions is the first step in troubleshooting.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor Quality of Starting Materials | Verify the purity of starting materials (e.g., 2-aminobenzylamine, aldehydes) by NMR, GC-MS, or melting point.[2] | Purification of Aldehydes: Distill liquid aldehydes under reduced pressure. Recrystallize solid aldehydes from a suitable solvent like ethanol or hexanes.[2] |
| Suboptimal Reaction Conditions | Optimize reaction temperature, time, and stoichiometry. Some reactions require heating to overcome the activation energy barrier.[1][2] | Temperature Screening: Set up small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitor progress by TLC or LC-MS to determine the optimal condition.[2] |
| Incorrect Solvent | Screen different solvents. The polarity and boiling point can significantly impact reactant solubility, reaction rate, and intermediate stability.[2] Polar solvents like DMF and water have shown to provide excellent yields in certain quinazoline syntheses.[2] | Solvent Screening: Conduct the reaction in a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to identify the solvent that yields the best results.[2] |
| Inactive Catalyst (for catalyzed reactions) | Use a fresh batch of catalyst and ensure it is not poisoned by impurities in the starting materials or solvent. Optimize catalyst loading.[2] | Test the catalyst's activity on a known reaction. If inactive, procure a fresh supply. |
| Product Decomposition | If the product is unstable under the reaction conditions, consider a milder synthetic route or shorter reaction times.[2] | Product Stability Test: Subject a small sample of the purified product to the reaction conditions (without starting materials) and monitor for decomposition by TLC or LC-MS.[2] |
| Air-Sensitive Reaction | If the reaction involves intermediates prone to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] | Inert Atmosphere Reaction Setup: Dry all glassware in an oven and cool under a stream of inert gas. Use degassed solvents.[2] |
Issue 2: Presence of Significant Impurities in Crude Product
The formation of side products is a frequent challenge in quinazoline synthesis, complicating purification.[1]
Common Impurities and Mitigation Strategies:
| Common Impurity | Identification Method | Mitigation Strategy |
| Unreacted Starting Materials | TLC, HPLC, NMR, Mass Spectrometry[3] | Increase reaction time, temperature, or adjust stoichiometry.[1] |
| Acyclic Intermediates (e.g., N-acylanthranilamide) | TLC, HPLC, NMR, Mass Spectrometry[1] | Ensure complete cyclization by optimizing reaction conditions (e.g., prolonged heating, use of a dehydrating agent).[1] |
| Over-alkylation or Over-arylation Products | NMR, Mass Spectrometry[1] | Use milder reaction conditions (lower temperature, shorter reaction time) or a less reactive alkylating/arylating agent.[1] |
| Products from Self-condensation of Starting Materials | NMR, Mass Spectrometry[1] | Slowly add one of the reactants to the reaction mixture to maintain a low concentration and minimize self-condensation.[1] |
Purification Troubleshooting
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds but can present its own challenges.[3]
| Problem | Possible Cause | Solution |
| Compound does not crystallize upon cooling. | - Too much solvent was used.- The chosen solvent is not suitable.[3] | - Evaporate some of the solvent and attempt to cool again.- Induce crystallization by scratching the inside of the flask or adding a seed crystal.- Perform small-scale solubility tests to find a more suitable solvent or solvent system.[3] |
| "Oiling out" instead of crystallization. | - The solution is too concentrated.- The solvent is too good.[4] | - Use a slightly larger volume of the primary solvent.- Slowly add an anti-solvent to induce crystallization.[4] |
| Low recovery of purified product. | - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled before filtration.- Minimize the amount of solvent used for washing the crystals.- Use a pre-heated funnel for hot filtration. |
Column Chromatography Issues
Column chromatography is highly effective for separating compounds with different polarities.[3]
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | - Inappropriate solvent system. | - Adjust the polarity of the eluent. A good solvent system should give the target compound an Rf value of approximately 0.2-0.4 on TLC.[3] |
| Product irreversibly adsorbs to silica gel. | - The compound is too polar or basic. | - Use a different stationary phase like alumina.- Deactivate the silica gel with triethylamine.- Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase.[3] |
| Streaking of spots on TLC/column. | - The compound is not sufficiently soluble in the eluent. | - Choose a solvent system in which the compound has better solubility.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to purify quinazoline derivatives?
A1: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.[3] For initial purification, recrystallization is often a good choice due to its simplicity and cost-effectiveness.[3] Column chromatography is highly effective for separating compounds with different polarities.[3] For achieving very high purity (>99%) or separating closely related analogs, preparative High-Performance Liquid Chromatography (HPLC) is the preferred method.[3]
Q2: How do I choose a suitable solvent for recrystallization?
A2: An ideal solvent should dissolve the quinazoline derivative completely at its boiling point but only sparingly at room temperature or below.[3] It is recommended to perform small-scale solubility tests with various common solvents like ethanol, methanol, and ethyl acetate, or solvent mixtures such as ethanol/water to find the optimal one.[3]
Q3: What should I do if my purified quinazoline derivative still shows impurities by TLC/HPLC?
A3: If minor impurities persist after the initial purification, a second purification step using a different technique is recommended.[3] For instance, if you initially used column chromatography, following up with recrystallization can enhance purity.[3] Alternatively, repeating the column chromatography with a shallower solvent gradient can improve separation.[3]
Q4: What is the difference between isocratic and gradient elution in column chromatography?
A4: In isocratic elution, the composition of the mobile phase remains constant throughout the separation. In gradient elution, the polarity of the mobile phase is gradually increased over time. Gradient elution is useful for separating complex mixtures with components of widely varying polarities.[3]
Q5: My quinazoline derivative readily crystallizes on a small scale, but on a large scale, it "oils out" or forms a fine powder that is difficult to filter. How can I improve my crystallization and isolation process?
A5: Crystallization is highly sensitive to scale-dependent factors like cooling rates, supersaturation levels, and agitation.[4] If "oiling out" occurs, it may be because the solution is too concentrated or the solvent is too good. Consider using a slightly larger volume of the primary solvent or adding an anti-solvent slowly to induce crystallization. Seeding the solution with a small amount of pure crystalline material can also promote the formation of the desired crystal form.[4]
Experimental Protocols
Protocol 1: General Flash Column Chromatography
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[3]
-
Solvent System (Eluent): Determine an appropriate solvent system using TLC. A common starting point for quinazoline derivatives is a mixture of hexane and ethyl acetate. A good solvent system will give your target compound an Rf value of approximately 0.2-0.4.[3]
-
Column Packing: Slurry pack the column by mixing the silica gel with the initial eluent and pouring it into the column. Allow it to settle, ensuring uniform packing without air bubbles. Add a layer of sand on top of the silica gel.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.
-
Elution: Begin elution with the determined solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinazoline derivative.
Protocol 2: General Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent at its boiling point. Allow the solution to cool to room temperature and then in an ice bath. An ideal solvent will result in the formation of crystals upon cooling.[2]
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[3]
Protocol 3: Preparative Reverse-Phase HPLC
-
Column: Use a C18 reverse-phase preparative column.[3]
-
Mobile Phase: A typical mobile phase consists of a mixture of water (A) and acetonitrile or methanol (B), often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape.[3]
-
Method Development: First, develop a suitable gradient elution method on an analytical scale. A typical gradient might run from 10% B to 90% B over 20-30 minutes.[3]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.[4]
-
Injection and Fraction Collection: Inject the sample onto the preparative column and collect fractions corresponding to the peak of the target compound.
-
Isolation: Combine the fractions containing the pure product and remove the solvents, typically by lyophilization or rotary evaporation.
Visualizations
Caption: Troubleshooting workflow for quinazoline derivative isolation.
Caption: Decision tree for selecting a purification method.
References
Technical Support Center: Preventing Degradation of Nitroaromatic Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of nitroaromatic compounds during chemical reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and manipulation of nitroaromatic compounds, offering potential causes and solutions in a question-and-answer format.
Issue 1: My nitro group is being partially or fully reduced to an amine during a non-reductive reaction.
-
Question: I'm not performing a hydrogenation, but I'm observing the formation of an amino group. What could be the cause?
-
Answer: Unintended reduction of a nitro group can occur due to several factors:
-
Trace Metal Impurities: Trace metals from reagents, spatulas, or reaction vessels can catalyze reduction, especially in the presence of a hydrogen source.
-
Reactive Reagents: Some reagents, not typically considered reducing agents, can still reduce nitro groups under certain conditions. For example, certain sulfur-containing compounds or phosphines can cause this issue.
-
Degradation of Solvents or Reagents: The degradation of certain solvents (like aged ethers forming peroxides) or reagents can generate species that reduce nitro groups.
-
Photodegradation: Some nitroaromatic compounds are light-sensitive and can undergo photochemical reactions that may lead to reduction or other transformations.[1]
Solutions:
-
Use high-purity, metal-free reagents and solvents.
-
Ensure all glassware is scrupulously clean.
-
Protect the reaction from light by using amber glass vessels or wrapping the reaction vessel in aluminum foil.
-
Carefully consider the compatibility of all reagents with the nitro group.
-
Issue 2: During a chemoselective hydrogenation to reduce another functional group, my nitro group is also being reduced.
-
Question: I want to hydrogenate a double bond without affecting the nitro group, but the nitro group is being reduced. How can I achieve selectivity?
-
Answer: Achieving chemoselectivity in hydrogenations with nitroaromatic compounds is a common challenge. The nitro group is readily reduced under many catalytic hydrogenation conditions.[2]
Solutions:
-
Catalyst Choice: The choice of catalyst is critical.
-
Poisoned Catalysts: Using a "poisoned" or deactivated catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead), can often selectively reduce alkynes or alkenes in the presence of a nitro group.[3]
-
Specific Catalysts: Certain catalysts exhibit higher chemoselectivity. For instance, some platinum- or rhodium-based catalysts may be more selective than palladium.[4] Recent research has also explored the use of specific metal catalysts like manganese or gold on ferric hydroxide for highly chemoselective hydrogenations.[5][6]
-
-
Reaction Conditions:
-
Lower Hydrogen Pressure: Using lower hydrogen pressure can sometimes favor the reduction of a more reactive functional group over the nitro group.
-
Temperature Control: Maintaining a low reaction temperature can help improve selectivity.
-
Solvent Effects: The choice of solvent can influence the selectivity of the hydrogenation.
-
-
Issue 3: I am observing denitration of my nitroaromatic compound.
-
Question: My reaction is resulting in the loss of the nitro group and its replacement with another atom or group (e.g., hydrogen or a hydroxyl group). Why is this happening and how can I prevent it?
-
Answer: Denitration is the cleavage of the C-NO2 bond. This can be caused by:
-
Nucleophilic Aromatic Substitution (SNA_r_): In electron-deficient aromatic rings (due to the presence of the nitro group and other electron-withdrawing groups), strong nucleophiles can displace the nitro group.
-
Radical Reactions: Certain reaction conditions can generate radical species that lead to denitration.[7][8]
-
High Temperatures: Thermal decomposition at high temperatures can lead to the cleavage of the C-NO2 bond.[9]
Solutions:
-
Control of Nucleophiles: Avoid using strong, hard nucleophiles if your substrate is susceptible to SNA_r_.
-
Temperature Management: Run the reaction at the lowest effective temperature to minimize thermal decomposition.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to suppress radical-mediated side reactions.
-
Issue 4: My reaction is yielding a complex mixture of byproducts, including partially reduced intermediates like nitroso or hydroxylamine species.
-
Question: The reduction of my nitroaromatic compound is not proceeding cleanly to the amine, and I'm isolating intermediates. How can I drive the reaction to completion?
-
Answer: The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[10] The accumulation of these intermediates can be due to:
-
Incomplete Reaction: Insufficient reaction time, temperature, or amount of reducing agent.
-
Catalyst Deactivation: The catalyst may become deactivated before the reaction is complete. Intermediates can sometimes foul the catalyst surface.[11]
-
Reaction Conditions: The specific catalyst and reaction conditions may favor the formation and accumulation of these intermediates.
Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature may be necessary.
-
Increase Reducing Agent/Catalyst Loading: Ensure a sufficient stoichiometric or catalytic amount of the reducing agent is used.
-
Change the Catalyst or Reduction Method: If catalyst deactivation is suspected, consider filtering the reaction mixture and adding fresh catalyst. Alternatively, a different reduction method (e.g., using a metal in acid) might be more effective.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for nitroaromatic compounds during reactions?
A1: The primary degradation pathways include:
-
Reduction of the nitro group: This is the most common pathway, proceeding through nitroso and hydroxylamine intermediates to form an amine.[10] This can be intentional or an undesired side reaction.
-
Denitration: Cleavage of the carbon-nitro group bond, which can occur via nucleophilic attack, radical mechanisms, or thermal decomposition.[7][9]
-
Ring Oxidation/Reduction: In some cases, the aromatic ring itself can be oxidized or reduced, especially under harsh conditions.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions and degradation.[1]
Q2: How can I protect a nitro group during a reduction of another functional group?
A2: The concept of "protecting" a nitro group is less common than choosing chemoselective reaction conditions.[12] The best approach is to select a reduction method that is selective for the other functional group. For catalytic hydrogenations, using a poisoned catalyst like Lindlar's catalyst or specific chemoselective catalysts is a common strategy.[3] For other reductions, carefully choosing the reducing agent and conditions is key. For example, using sodium borohydride to reduce a ketone in the presence of a nitro group is generally safe, as NaBH4 does not typically reduce nitro groups.
Q3: What are the ideal storage conditions to prevent the degradation of nitroaromatic compounds?
A3: To ensure the stability of nitroaromatic compounds during storage:
-
Protect from Light: Store in amber-colored glass vials or in the dark to prevent photodegradation.[13]
-
Control Temperature: Store at a cool, stable temperature as recommended on the safety data sheet (SDS). Many are stable at room temperature, but some may require refrigeration.[14]
-
Inert Atmosphere: For compounds sensitive to oxidation or moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[13]
-
Proper Sealing: Use tightly sealed containers to prevent exposure to air and moisture, and to avoid evaporation of the compound if it is volatile.
Q4: Are there any visual indicators of nitroaromatic compound degradation?
A4: A change in color, often to a yellow or brown hue, can be an indicator of degradation.[13] The formation of a precipitate or a change in the physical state of the compound can also suggest decomposition. However, these are not definitive, and analytical techniques like HPLC, TLC, or NMR are necessary to confirm degradation and identify byproducts.
Quantitative Data Summary
The following tables summarize quantitative data for the chemoselective reduction of nitroaromatic compounds, providing a comparison of different catalytic systems.
Table 1: Chemoselective Hydrogenation of Substituted Nitroaromatics [15]
| Substrate | Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Solvent | Conversion (%) | Selectivity to Amine (%) |
| 4-Nitroacetophenone | 5% Pd | C | 30 | 10 | Ethanol | 100 | >99 |
| 4-Nitrobenzonitrile | 5% Pt | C | 80 | 40 | Methanol | 98 | 95 |
| 1-Chloro-4-nitrobenzene | 5% Ru | Al₂O₃ | 100 | 50 | Dioxane | 95 | 92 |
| 4-Nitrostyrene | Au | TiO₂ | 60 | 20 | Toluene | 100 | 98 (to 4-aminostyrene) |
Table 2: Comparison of Different Reducing Agents for Nitro Group Reduction
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd-C[2] | Room temp - 80°C, 1-50 bar H₂ | High efficiency, clean workup | Low chemoselectivity for some functional groups |
| Fe/HCl or Fe/NH₄Cl[4][16] | Reflux in ethanol/water | High chemoselectivity, inexpensive | Stoichiometric amounts of metal, acidic conditions |
| SnCl₂[3][4] | Room temp, HCl/Ethanol | Mild conditions, good for sensitive substrates | Stoichiometric tin salts, workup can be difficult |
| Na₂S₂O₄ | Room temp, water/methanol | Mild, useful for selective reduction of one of two nitro groups | Can be sluggish, requires aqueous conditions |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of a Nitroaromatic Compound [15]
-
Reactor Setup: In a high-pressure autoclave, combine the nitroaromatic substrate, the chosen solvent (e.g., ethanol, ethyl acetate), and the catalyst (typically 1-10 mol% of a heterogeneous catalyst like Pd/C). The substrate-to-catalyst ratio by weight generally ranges from 20:1 to 100:1.
-
Sealing and Purging: Seal the reactor and purge the system 3-5 times with an inert gas, such as nitrogen, to remove all air.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure.
-
Reaction: Heat the reactor to the target temperature while stirring vigorously to ensure efficient mixing. Monitor the reaction progress by observing the uptake of hydrogen.
-
Completion and Work-up: Once hydrogen uptake ceases or the desired reaction time is reached, cool the reactor to room temperature.
-
Venting and Filtration: Carefully vent the excess hydrogen. Open the reactor and filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.
-
Analysis: Analyze the filtrate using GC, HPLC, or NMR to determine the conversion of the starting material and the selectivity to the desired amine.
Protocol 2: Chemoselective Reduction of a Nitroarene using Iron in Acidic Medium [16]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitroaromatic compound, ethanol, and an aqueous solution of ammonium chloride.
-
Addition of Iron: Heat the mixture to reflux and add iron powder in portions.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a bed of celite to remove the iron salts.
-
Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Primary degradation pathways of nitroaromatic compounds.
Caption: Workflow for catalytic hydrogenation of nitroaromatics.
Caption: Troubleshooting logic for unwanted nitro group reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel chemoselective hydrogenation of aromatic nitro compounds over ferric hydroxide supported nanocluster gold in the presence of CO and H2O - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Denitration of nitroaromatic compounds by arylnitrile radical cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. benchchem.com [benchchem.com]
- 11. US3328465A - Process for the hydrogenation of nitro compounds - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. longdom.org [longdom.org]
Technical Support Center: Synthesis of 4-Chloro-8-nitroquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloro-8-nitroquinazoline. The information is presented in a question-and-answer format to address specific issues that may be encountered during scale-up and experimentation.
I. Synthesis Overview & Experimental Workflow
The synthesis of this compound is typically achieved through a three-step process starting from 2-amino-3-nitrobenzoic acid. This involves the cyclization to 8-nitro-4(3H)-quinazolinone, followed by chlorination to yield the final product.
Caption: Experimental workflow for the synthesis of this compound.
II. Detailed Experimental Protocols
Protocol 1: Synthesis of 2-amino-3-nitrobenzoic acid
This protocol describes the synthesis of 2-amino-3-nitrobenzoic acid from 2-chloro-3-nitrobenzoic acid via ammonolysis.
Materials:
-
2-chloro-3-nitrobenzoic acid
-
Aqueous ammonia solution (e.g., 25-30%)
-
Copper catalyst (e.g., copper(I) chloride)
-
Hydrochloric acid
-
Water
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, dissolve 2-chloro-3-nitrobenzoic acid in aqueous ammonia solution.
-
Add a catalytic amount of a copper salt (e.g., CuCl).
-
Seal the autoclave and heat the mixture to 120-150°C for 7-12 hours.
-
After cooling, carefully vent the autoclave.
-
Dilute the reaction mixture with water and acidify with hydrochloric acid to a pH of approximately 2 to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-3-nitrobenzoic acid.
Protocol 2: Synthesis of 8-nitro-4(3H)-quinazolinone
This protocol details the cyclization of 2-amino-3-nitrobenzoic acid with formamide.
Materials:
-
2-amino-3-nitrobenzoic acid
-
Formamide
-
Water
Procedure:
-
In a round-bottom flask, mix 2-amino-3-nitrobenzoic acid with an excess of formamide.
-
Heat the reaction mixture to 130-140°C for 2-4 hours.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.[2]
-
Collect the precipitate by filtration, wash thoroughly with water, and dry to obtain 8-nitro-4(3H)-quinazolinone.
Protocol 3: Synthesis of this compound
This protocol describes the chlorination of 8-nitro-4(3H)-quinazolinone using phosphorus oxychloride.
Materials:
-
8-nitro-4(3H)-quinazolinone
-
Phosphorus oxychloride (POCl3)
-
Toluene (optional)
-
Triethylamine (optional, as a base)
-
Ice-cold water
Procedure:
-
In a round-bottom flask, suspend 8-nitro-4(3H)-quinazolinone in an excess of phosphorus oxychloride.
-
Optionally, a base such as triethylamine can be added.
-
Heat the mixture to reflux (around 100-110°C) for 3-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and carefully quench by pouring it onto ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield this compound.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[3]
III. Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Step 1: Synthesis of 2-amino-3-nitrobenzoic acid
| Issue | Possible Cause | Troubleshooting/Solution |
| Low or no product yield | Incomplete reaction. | Ensure the reaction is heated to the appropriate temperature and for a sufficient duration.[4] |
| Loss of product during workup. | Carefully control the pH during acidification to ensure complete precipitation. | |
| Formation of byproducts | Side reactions due to high temperature. | Optimize the reaction temperature; avoid excessive heating. |
| Impurities in the starting material. | Use pure 2-chloro-3-nitrobenzoic acid. |
FAQs for Step 1:
-
Q: Can I use a different starting material?
-
Q: Is the copper catalyst essential?
-
A: Yes, the copper catalyst is crucial for the ammonolysis of the aryl chloride.[7]
-
Step 2: Synthesis of 8-nitro-4(3H)-quinazolinone
| Issue | Possible Cause | Troubleshooting/Solution |
| Low yield of quinazolinone | Incomplete cyclization. | Ensure the reaction is heated at a sufficiently high temperature (130-140°C) for an adequate time.[1] |
| Decomposition of the product at high temperatures. | Avoid excessive heating above the recommended temperature range. | |
| Formation of a dark-colored product | Presence of impurities or side reactions. | Ensure the starting material is pure. The product can be purified by recrystallization. |
FAQs for Step 2:
-
Q: Can I use a different cyclizing agent?
-
Q: How can I improve the purity of the product?
-
A: The crude product can be purified by recrystallization from ethanol or another suitable solvent.
-
Step 3: Synthesis of this compound
| Issue | Possible Cause | Troubleshooting/Solution |
| Incomplete chlorination | Insufficient amount of POCl3. | Use a sufficient excess of POCl3.[9] |
| Reaction time is too short. | Increase the reaction time and monitor by TLC. | |
| Formation of dark, tarry material | Reaction temperature is too high. | Maintain a controlled reflux and avoid overheating. |
| Difficulty in isolating the product | Product is soluble in the aqueous layer. | Ensure the product has fully precipitated before filtration. |
FAQs for Step 3:
-
Q: What are the common byproducts in this reaction?
-
A: Common byproducts can include unreacted starting material and decomposition products.[10]
-
-
Q: How can I purify the final product?
-
A: Recrystallization from a suitable solvent such as ethanol or purification by column chromatography are effective methods.
-
IV. Quantitative Data Summary
| Step | Reaction | Starting Material | Reagents | Typical Yield |
| 1 | Ammonolysis | 2-chloro-3-nitrobenzoic acid | aq. NH3, Cu catalyst | ~80%[11] |
| 2 | Cyclization | 2-amino-3-nitrobenzoic acid | Formamide | High (Specific yield not reported, but generally efficient)[1][8] |
| 3 | Chlorination | 8-nitro-4(3H)-quinazolinone | POCl3 | ~64% (for a similar nitroquinazoline)[3] |
Note: Yields can vary depending on the reaction scale and specific conditions used.
V. Logical Relationships Diagram
References
- 1. generis-publishing.com [generis-publishing.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 4-CHLORO-6-NITROQUINAZOLINE | 19815-16-8 [chemicalbook.com]
- 4. US3468941A - Production of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Amino-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
Quinazoline Derivatives Show Potent and Diverse Anticancer Activity
A comparative analysis of recent studies reveals the significant potential of quinazoline derivatives as a versatile class of anticancer agents. These compounds have demonstrated potent cytotoxic effects across a wide range of cancer cell lines, including those of the breast, lung, colon, and liver, often exhibiting inhibitory concentrations (IC50) in the micromolar and even nanomolar range.
Quinazoline and its derivatives have emerged as a cornerstone in the development of targeted cancer therapies. Their efficacy stems from their ability to interact with various molecular targets crucial for cancer cell proliferation, survival, and metastasis. This guide provides a comparative overview of the anticancer activity of several quinazoline derivatives, supported by experimental data from multiple studies.
Comparative Anticancer Activity (IC50 Values)
The in vitro anticancer activity of selected quinazoline derivatives against various human cancer cell lines is summarized below. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, with lower values indicating higher potency.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone Schiff Bases | Compound 30 | MCF-7 (Breast) | - | [1] |
| MDA-MB-231 (Breast) | - | [1] | ||
| 4-Anilinoquinazolines | Gefitinib | A549 (Lung) | - | [1] |
| HCT116 (Colon) | - | [1] | ||
| Erlotinib | - | - | [1] | |
| Quinazoline-Isoxazole Hybrids | Compound 46 | A549 (Lung) | - | [1] |
| HCT116 (Colon) | - | [1] | ||
| MCF-7 (Breast) | - | [1] | ||
| Compound 47 | A549 (Lung) | - | [1] | |
| HCT116 (Colon) | - | [1] | ||
| MCF-7 (Breast) | - | [1] | ||
| Quinazoline-Azole Hybrids | Compound 54 | MCF-7 (Breast) | - | [2] |
| A549 (Lung) | - | [2] | ||
| Compound 55 | MCF-7 (Breast) | - | [2] | |
| A549 (Lung) | - | [2] | ||
| Quinazolin-4(3H)-ones | Compound 56 | HepG-2 (Liver) | More potent than doxorubicin and sorafenib | [2] |
| MCF-7 (Breast) | More potent than doxorubicin and sorafenib | [2] | ||
| HCT116 (Colon) | More potent than doxorubicin and sorafenib | [2] | ||
| Thiazole-Quinazoline Derivatives | Compound 37 | MCF-7 (Breast) | 2.86 | [2] |
| HepG-2 (Liver) | 5.9 | [2] | ||
| A549 (Lung) | 14.79 | [2] | ||
| 4-Indolyl Quinazoline Derivatives | Compound 29 | A549 (Lung) | 4.1 | [2] |
| PC-9 (Lung Adenocarcinoma) | 0.5 | [2] | ||
| A431 (Skin) | 2.1 | [2] | ||
| 1,2,3-Triazole-1,3,4-Oxadiazole-Quinazoline Hybrids | Compound 23 | PC-3 (Prostate) | 0.016 - 0.19 | [2] |
| A549 (Lung) | 0.016 - 0.19 | [2] | ||
| MCF-7 (Breast) | 0.016 - 0.19 | [2] | ||
| A2780 (Ovarian) | 0.016 - 0.19 | [2] | ||
| 2,4-Disubstituted Quinazolines | Compound 33 | H1975 (Lung) | - | [2] |
| PC-3 (Prostate) | - | [2] | ||
| MDA-MB-231 (Breast) | - | [2] | ||
| MGC-803 (Gastric) | - | [2] | ||
| Quinazolinone Derivatives | Compound 101 | MCF-7 (Breast) | 0.34 | [3] |
| Burkitt lymphoma CA46 | 1.0 | [3] | ||
| L1210 (Leukemia) | 5.8 | [3] | ||
| K562 (Leukemia) | >50% inhibition at 1 µg/mL | [3] |
Key Mechanisms of Anticancer Action
The anticancer effects of quinazoline derivatives are mediated through the modulation of several critical signaling pathways involved in cancer progression.
EGFR Tyrosine Kinase Inhibition
A primary mechanism of action for many quinazoline-based anticancer drugs is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] By competing with ATP for the binding site within the kinase domain, these compounds prevent EGFR autophosphorylation and the subsequent activation of downstream pathways that regulate cell proliferation, survival, and metastasis.[4] This has been a particularly successful strategy, leading to the development of approved drugs like gefitinib and erlotinib.[1]
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR pathway is another crucial signaling cascade that is often dysregulated in cancer, leading to uncontrolled cell growth and survival.[1] Several quinazoline derivatives have been developed to target key components of this pathway, particularly PI3K, thereby inhibiting malignant transformation.[1]
Caption: PI3K/Akt/mTOR signaling pathway and its inhibition.
Tubulin Polymerization Inhibition
Disruption of microtubule dynamics is a well-established anticancer strategy. Some quinazolinone derivatives have been shown to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[3] This interference with microtubule function leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[3]
Experimental Protocols
The evaluation of the anticancer activity of quinazoline derivatives typically involves a series of in vitro assays to determine their cytotoxicity, effects on the cell cycle, and ability to induce apoptosis.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinazoline derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Caption: General workflow for the MTT cell viability assay.
Cell Cycle Analysis
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with quinazoline derivatives.
-
Cell Treatment: Cells are treated with the test compounds for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined.
Apoptosis Assay
Apoptosis, or programmed cell death, is a common outcome of effective anticancer treatment. The Annexin V-FITC/PI apoptosis assay is widely used to detect and quantify apoptotic cells.
-
Cell Treatment: Cells are exposed to the quinazoline derivatives.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells) and propidium iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
The diverse mechanisms of action and potent in vitro activity of quinazoline derivatives underscore their importance in the landscape of cancer drug discovery. Further preclinical and clinical investigations are warranted to fully realize the therapeutic potential of these promising compounds.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of 8-Nitroquinazoline Analogs
For researchers, scientists, and drug development professionals, the quinazoline scaffold remains a cornerstone in the design of targeted therapeutics. The introduction of a nitro group at the 8-position creates a unique chemical entity, analogs of which have demonstrated potent and varied biological activities. This guide provides an objective comparison of 8-nitroquinazoline analogs, focusing on their structure-activity relationships (SAR) as anticancer and antimicrobial agents, supported by experimental data and detailed protocols.
The 8-nitroquinazoline core has been a fertile ground for the development of kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both critical players in cancer progression. Furthermore, modifications to this scaffold have yielded compounds with promising antimicrobial and antiparasitic activities, highlighting its versatility.
Comparative Analysis of Biological Activities
The biological activity of 8-nitroquinazoline analogs is highly dependent on the nature and position of substituents on the quinazoline ring and its appended functionalities. The following sections and tables summarize the key SAR findings for their anticancer and antimicrobial effects.
Anticancer Activity: Targeting Kinase Signaling
The primary anticancer mechanism of many 8-nitroquinazoline analogs is the inhibition of tyrosine kinases involved in tumor angiogenesis and proliferation.
Table 1: Structure-Activity Relationship of 8-Nitroquinazoline Analogs as VEGFR-2 Inhibitors
| Compound ID | R1 (Position 5) | R2 (Urea Moiety) | VEGFR-2 IC50 (nM)[1] | HUVEC IC50 (µM) | HepG2 IC50 (µM) |
| Lead Compound | Anilino | - | - | - | - |
| Analog 1 | Anilino | 3-chloro-4-fluorophenylurea | 12.0 | >100 | >100 |
| Analog 2 | Anilino | 4-chlorophenylurea | 25.0 | >100 | >100 |
| Analog 3 | Anilino | 3-trifluoromethyl-4-chlorophenylurea | 8.0 | 2.5 | 1.8 |
| Analog 4 | Anilino | 4-bromo-3-trifluoromethylphenylurea | 5.0 | 1.2 | 0.9 |
Key SAR Insights for VEGFR-2 Inhibition:
-
Anilino Group at Position 5: The presence of a 5-anilino group is a common feature in potent VEGFR-2 inhibitors based on the quinazoline scaffold.
-
Urea Moiety: The addition of a substituted urea moiety to the anilino group significantly influences activity.
-
Halogen and Trifluoromethyl Substitution: Electron-withdrawing groups, such as chlorine, bromine, and trifluoromethyl, on the terminal phenyl ring of the urea moiety generally enhance inhibitory activity against VEGFR-2. The combination of a halogen and a trifluoromethyl group (Analogs 3 and 4) appears to be particularly favorable for both enzymatic and cellular activity.
Table 2: Structure-Activity Relationship of Quinazoline Analogs as EGFR Inhibitors
| Compound ID | R (Position 7 of anilinoquinazoline) | EGFR-TK IC50 (nM)[2] |
| Analog 5 | 2-nitroimidazole | 0.47 |
Key SAR Insights for EGFR Inhibition:
-
Nitroimidazole Moiety: The incorporation of a 2-nitroimidazole moiety at the 7-position of the anilinoquinazoline system leads to potent EGFR tyrosine kinase inhibition.
Antimicrobial and Antiparasitic Activity
Recent studies have explored the potential of nitro-substituted quinazolines and related structures against various pathogens.
Table 3: Antimicrobial and Antiparasitic Activity of Nitro-Substituted Quinoline/Quinazoline Analogs
| Compound Class | Target Organism | Activity Metric | Potency[3][4][5] | Key Structural Features |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Trypanosoma cruzi (epimastigote) | IC50 | 3.00 ± 0.44 µM | 8-hydroxyl and 5-nitro groups on a quinoline core. |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | Trypanosoma cruzi (amastigote) | IC50 | 1.24 ± 0.23 µM | 8-hydroxyl and 5-nitro groups on a quinoline core. |
| Nitrobenzoyl substituted quinazoline-2,4,6-triamine | Trypanosoma cruzi | - | Potent antiprotozoal activity | Nitrobenzoyl substituents at the 6-position. |
| General Quinazolinone Derivatives | Gram-positive bacteria (S. aureus, B. subtilis) | MIC | 12.5 - 100 µg/mL | Varied substitutions at positions 2, 3, and 6. |
Key SAR Insights for Antimicrobial/Antiparasitic Activity:
-
Nitro Group Position: The position of the nitro group is critical. In the case of antiparasitic activity against T. cruzi, a 5-nitro group on an 8-hydroxyquinoline scaffold (nitroxoline) shows significant potency. For other quinazoline derivatives, nitrobenzoyl substitution at the 6-position confers strong antiprotozoal effects.
-
General Antimicrobial Activity: For broader antibacterial activity, substitutions at positions 2, 3, and 6 of the quinazolinone ring are important, though a clear SAR for the 8-nitro substitution specifically is less defined in the available literature.
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental methodologies are crucial. Below are protocols for key assays used in the evaluation of 8-nitroquinazoline analogs.
VEGFR-2 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 5x Kinase Buffer 1)
-
ATP solution (500 µM)
-
Substrate (e.g., Poly (Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
96-well white plates
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo® MAX)
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with distilled water. DTT can be added to a final concentration of 10 mM if desired.
-
Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Buffer, ATP, and the substrate.
-
Plate Setup: Add the master mix to each well of the 96-well plate.
-
Add Inhibitor: Add the test compound at various concentrations to the designated wells. For positive (100% activity) and blank (no enzyme) controls, add the same volume of buffer with DMSO.
-
Initiate Reaction: Add the diluted VEGFR-2 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Detection: Add the Kinase-Glo® MAX reagent to each well, incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Read Luminescence: Measure the luminescence using a microplate reader.
-
Data Analysis: The "Blank" value is subtracted from all other readings. The percentage of inhibition is calculated relative to the positive control, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
MTT Cell Viability Assay
This colorimetric assay assesses the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HUVEC, HepG2)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance of the control (untreated) cells is taken as 100% viability. The percentage of cell viability for each treatment is calculated, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanism of action and the experimental design.
Caption: VEGFR-2 Signaling Pathway and Inhibition by 8-Nitroquinazoline Analogs.
Caption: EGFR Signaling Pathway and Inhibition by 8-Nitroquinazoline Analogs.
Caption: Experimental Workflow for Kinase Inhibition Assay.
References
- 1. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Novel Quinazoline Compounds in Oncology, Inflammation, and Microbiology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of several novel quinazoline compounds. The data presented is supported by detailed experimental protocols and visual representations of relevant signaling pathways to aid in the evaluation of their therapeutic potential.
This report focuses on the anticancer, anti-inflammatory, and antimicrobial properties of newly synthesized quinazoline derivatives. Quinazolines, a class of heterocyclic aromatic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Several quinazoline-based drugs are already in clinical use, highlighting the potential of this scaffold in drug discovery. This guide aims to summarize recent findings and provide a comparative framework for evaluating the efficacy of next-generation quinazoline compounds.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data on the biological activity of selected novel quinazoline compounds against various cell lines and microbial strains.
Anticancer Activity of Novel Quinazoline Derivatives
The in vitro cytotoxic activity of several novel quinazoline derivatives was evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below. Erlotinib and Doxorubicin are included as standard reference compounds.
| Compound ID | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Compound 18 | MGC-803 (Gastric Cancer) | 0.85 | 5-Fu | >10 |
| MCF-7 (Breast Cancer) | 6.81 | |||
| PC-9 (Lung Cancer) | 4.67 | |||
| A549 (Lung Cancer) | 8.52 | |||
| H1975 (Lung Cancer) | 3.25 | |||
| Compound 23 | PC-3 (Prostate Cancer) | 0.016 | Etoposide | 3.08 |
| A549 (Lung Cancer) | 0.04 | 1.38 | ||
| MCF-7 (Breast Cancer) | 0.19 | 2.14 | ||
| A2780 (Ovarian Cancer) | 0.09 | 1.86 | ||
| Compound 32 | MCF-7 (Breast Cancer) | 0.33 | Etoposide | 3.34 |
| A549 (Lung Cancer) | 0.02 | 1.56 | ||
| Colo-205 (Colon Cancer) | 0.07 | 0.17 | ||
| A2780 (Ovarian Cancer) | 0.08 | 2.11 | ||
| Compound 37 | MCF-7 (Breast Cancer) | 2.86 | Erlotinib | Not specified |
| HepG-2 (Liver Cancer) | 5.9 | |||
| A549 (Lung Cancer) | 14.79 | |||
| Compound 101 | L1210 (Leukemia) | 5.8 | Colchicine | 3.2 |
| K562 (Leukemia) | >50 | |||
| MCF-7 (Breast Cancer) | 0.34 | |||
| CA46 (Burkitt's Lymphoma) | 1.0 |
Table 1: In vitro anticancer activity of selected novel quinazoline compounds, with IC50 values in µM.[1][2][3]
Anti-inflammatory Activity of Novel Quinazoline Derivatives
The anti-inflammatory potential of novel quinazoline derivatives was assessed using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition was measured and compared to the standard anti-inflammatory drug, indomethacin.
| Compound ID | Dose (mg/kg) | Edema Inhibition (%) | Reference Drug | Edema Inhibition (%) |
| Compound IXb | Not specified | 62 | Indomethacin | Not specified |
| Compound IXd | Not specified | 68 | Indomethacin | Not specified |
| Compound IXf | Not specified | 78 | Indomethacin | Not specified |
| 4-nitrostyryl-substituted quinazolinone | 200 | 80.7 | Ibuprofen | Not specified |
| 4-hydroxystyryl-substituted quinazolinone | 200 | 62.2 | Ibuprofen | Not specified |
Table 2: In vivo anti-inflammatory activity of selected novel quinazoline compounds.[4][5]
Antimicrobial Activity of Novel Quinazoline Derivatives
The antimicrobial efficacy of new quinazoline compounds was determined by the minimum inhibitory concentration (MIC) in µg/mL against various bacterial and fungal strains. Ampicillin and Fluconazole were used as reference standards.
| Compound ID | S. aureus | E. coli | C. albicans | Reference Drug | MIC (µg/mL) |
| Compound 27 | ≤0.5 | Not tested | Not tested | Vancomycin | Not specified |
| Compound 5a | Not specified | 1-16 | Not specified | Not specified | Not specified |
| Compound 3f | 0.0078 | Not tested | Not tested | Not specified | Not specified |
| Compound 3g | Not tested | >0.0625 | 0.0625 | Not specified | Not specified |
Table 3: Antimicrobial activity (MIC in µg/mL) of selected novel quinazoline derivatives.[6][7][8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the quinazoline compounds and the reference drug for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[9][10][11][12]
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Groups: Male Wistar rats are divided into groups, including a control group, a reference drug group (e.g., indomethacin), and groups for different doses of the test compounds.
-
Compound Administration: The test compounds and the reference drug are administered orally or intraperitoneally 1 hour before the induction of inflammation.
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.[13][14][15]
Agar Disk Diffusion Method for Antimicrobial Susceptibility
This method is used to assess the antimicrobial activity of the synthesized compounds.
-
Inoculum Preparation: A standardized inoculum of the microbial strain is prepared and uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the zone of inhibition around each disk is measured in millimeters. The minimum inhibitory concentration (MIC) is determined by the lowest concentration of the compound that inhibits the visible growth of the microorganism.[16][17][18][19][20]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for the validation of biological activity.
References
- 1. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | MDPI [mdpi.com]
- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Biological Evaluation of Novel Quinazoline-Based Anti-inflammatory Agents Acting as PDE4B Inhibitors [jstage.jst.go.jp]
- 6. rphsonline.com [rphsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 14. researchgate.net [researchgate.net]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 17. asm.org [asm.org]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 20. Disk diffusion test - Wikipedia [en.wikipedia.org]
Comparative Bioactivity Analysis: 4-Chloro-8-nitroquinazoline vs. 4-Chloro-6-nitroquinazoline
A guide for researchers in medicinal chemistry and drug discovery, offering an objective comparison based on available data for derivatives of these quinazoline isomers.
Introduction
In the landscape of medicinal chemistry, quinazoline scaffolds are recognized for their versatile therapeutic potential, particularly as anticancer agents through the inhibition of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][2][3] The specific placement of substituents on the quinazoline ring can dramatically influence biological activity. This guide provides a comparative overview of the bioactivity profiles of two positional isomers: 4-Chloro-8-nitroquinazoline and 4-Chloro-6-nitroquinazoline.
Quantitative Bioactivity Data of Derivatives
While bioactivity data for the parent compounds, this compound and 4-Chloro-6-nitroquinazoline, is scarce, studies on their substituted analogues provide valuable insights. The following table summarizes the in vitro activity of key derivatives, highlighting the influence of the nitro group's position on anticancer and enzyme inhibitory potency.
| Compound Class | Specific Derivative | Target | Assay | IC50 Value | Reference |
| 6-Nitroquinazoline Derivatives | (E)-1-(4-((6-Nitroquinazolin-4-yl)amino)phenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Compound 6c) | Mutant EGFR T790M | Enzyme Inhibition | 0.09 µM | [1][2] |
| (E)-1-(4-((6-Nitroquinazolin-4-yl)amino)phenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Compound 6c) | HCT-116 (Colon Cancer) | Cytotoxicity | 0.01 µM | [1][2] | |
| (E)-1-(4-((6-Nitroquinazolin-4-yl)amino)phenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (Compound 6c) | A549 (Lung Cancer) | Cytotoxicity | 0.02 µM | [1][2] | |
| 8-Nitroquinazoline Derivative | 5-(substituted anilino)-8-nitroquinazoline | EGFR | Enzyme Inhibition | 12 nM (0.012 µM) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of nitroquinazoline derivatives.
In Vitro EGFR Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme.
-
Preparation: The kinase buffer solution is prepared with 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween 20.
-
Reaction Mixture: In a 96-well plate, the test compound (at various concentrations), 10 μM ATP, and 0.2 μg/μL poly (Glu, Tyr) 4:1 substrate are added to the kinase buffer.
-
Initiation: The reaction is initiated by the addition of the EGFR kinase enzyme.
-
Incubation: The plate is incubated for a specified time (e.g., 60 minutes) at room temperature to allow for the phosphorylation reaction.
-
Detection: The amount of phosphorylated substrate is quantified using an ELISA-based method with an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., HRP).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, A549) are seeded in 96-well plates at a density of approximately 5x10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
General EGFR Signaling Pathway and Inhibition
The epidermal growth factor receptor (EGFR) is a key target for many quinazoline-based anticancer drugs. The following diagram illustrates the basic signaling cascade and the mechanism of inhibition.
Caption: Generalized EGFR signaling pathway and its inhibition by quinazoline-based drugs.
Workflow for In Vitro Anticancer Drug Screening
The process of evaluating the cytotoxic effects of new chemical entities typically follows a standardized workflow.
Caption: A typical workflow for in vitro cytotoxicity screening of potential anticancer compounds.
Comparative Analysis and Structure-Activity Relationship (SAR)
Based on the available data for their derivatives, both 6-nitro and 8-nitroquinazoline scaffolds serve as viable starting points for the development of potent anticancer agents, particularly EGFR inhibitors.
-
6-Nitroquinazoline Derivatives: The study by Farag et al. (2024) demonstrates that substitution at the 4-position of the 6-nitroquinazoline core with extended side chains containing chalcone-like moieties can lead to highly potent compounds.[1][2] The most active compound, 6c, exhibited superior cytotoxicity against colon and lung cancer cell lines compared to the established EGFR inhibitor, gefitinib.[1][2] This suggests that the 6-position for the nitro group is favorable for developing compounds with significant anticancer activity.
-
8-Nitroquinazoline Derivatives: The potent EGFR inhibitory activity (IC50 = 12 nM) of a 5-anilino-8-nitroquinazoline derivative indicates that the 8-nitro substitution pattern is also highly conducive to creating effective enzyme inhibitors.[3] The introduction of an anilino group at the 5-position appears to be a key determinant of this high potency.
Inference on the Parent Chloro-Substituted Isomers:
While direct evidence is lacking, the high reactivity of the 4-chloro group makes both 4-Chloro-6-nitroquinazoline and this compound valuable intermediates for the synthesis of more complex and potent derivatives.[4] The choice between the 6-nitro and 8-nitro scaffold may depend on the desired substitution patterns at other positions of the quinazoline ring to achieve optimal interactions with the target protein. The electronic-withdrawing nature of the nitro group at either position influences the reactivity of the quinazoline ring system, which can be exploited in synthetic strategies.
Conclusion
Future research should focus on a direct head-to-head comparison of a series of analogously substituted 6-nitro and 8-nitroquinazoline derivatives to elucidate the precise impact of the nitro group's position on bioactivity. Such studies would provide a clearer understanding of the structure-activity relationships and guide the rational design of next-generation quinazoline-based therapeutics.
References
- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
A Comparative Guide to the Spectroscopic Analysis of Synthesized Quinazolines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel quinazoline derivatives is a cornerstone of modern medicinal chemistry, owing to their broad spectrum of biological activities. Rigorous structural confirmation of these synthesized compounds is paramount to ensure the integrity of subsequent biological evaluations. This guide provides a comprehensive comparison of standard spectroscopic techniques—¹H NMR, ¹³C NMR, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of a model synthesized quinazoline, 2-phenyl-4(3H)-quinazolinone.
To illustrate the power of these techniques, we will compare the spectroscopic data of the final product with its immediate precursor, 2-aminobenzamide. This comparison will highlight the key spectral changes that confirm the successful cyclization and formation of the quinazolinone ring system. Furthermore, we will discuss X-ray crystallography as a powerful, albeit distinct, alternative for unambiguous structure determination.
Workflow for Synthesis and Spectroscopic Characterization
The general workflow for the synthesis and subsequent structural confirmation of a quinazoline derivative involves the initial reaction of precursors, followed by purification and a suite of spectroscopic analyses to verify the final structure.
Comparative Spectroscopic Data: 2-Aminobenzamide vs. 2-Phenyl-4(3H)-quinazolinone
The following tables summarize the key spectroscopic data for 2-aminobenzamide and the synthesized 2-phenyl-4(3H)-quinazolinone. The distinct differences in the spectral data provide clear evidence of the chemical transformation.
¹H NMR (Proton NMR) Data
¹H NMR spectroscopy provides information on the chemical environment of protons in the molecule.
| Assignment | 2-Aminobenzamide (Precursor) | 2-Phenyl-4(3H)-quinazolinone (Product) | Interpretation of Change |
| Aromatic Protons | δ 6.5-8.0 ppm (multiplets)[1] | δ 7.50-8.24 ppm (multiplets)[2] | Shift in aromatic signals due to the change in the electronic environment upon ring formation. |
| Amine (Ar-NH₂) Protons | δ ~5.43 ppm (broad singlet)[3] | Signal Disappears | Disappearance of the primary amine protons confirms their involvement in the cyclization reaction. |
| Amide (CONH₂) Protons | δ ~7.76 ppm (broad singlet)[3] | Signal Disappears | Disappearance of the primary amide protons, replaced by the quinazolinone N-H. |
| Quinazolinone N-H Proton | Not Applicable | δ ~12.59 ppm (singlet)[2] | Appearance of a downfield singlet characteristic of the N-H proton in the quinazolinone ring. |
| Phenyl Protons | Not Applicable | δ 7.50-8.24 ppm (multiplets)[2] | Appearance of signals corresponding to the protons of the newly introduced phenyl group. |
¹³C NMR (Carbon NMR) Data
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
| Assignment | 2-Aminobenzamide (Precursor) | 2-Phenyl-4(3H)-quinazolinone (Product) | Interpretation of Change |
| Aromatic Carbons | δ 115-150 ppm[3] | δ 121-149 ppm[2] | Shifts in the aromatic carbon signals due to the formation of the heterocyclic ring. |
| Amide Carbonyl (C=O) | δ ~167.6 ppm[3] | δ ~162.74 ppm[2] | Shift of the carbonyl carbon signal upon incorporation into the quinazolinone ring system. |
| Quinazolinone C2 | Not Applicable | δ ~152.78 ppm[2] | Appearance of a new signal for the C2 carbon, now bonded to the phenyl group and two nitrogen atoms. |
| Phenyl Carbons | Not Applicable | δ 128-133 ppm[2] | Appearance of signals for the carbons of the phenyl substituent. |
FTIR (Fourier-Transform Infrared) Spectroscopy Data
FTIR spectroscopy is used to identify the functional groups present in a molecule.
| Vibrational Mode | 2-Aminobenzamide (Precursor) | 2-Phenyl-4(3H)-quinazolinone (Product) | Interpretation of Change |
| N-H Stretch (Amine) | ~3464, 3361 cm⁻¹[3] | Signal Diminishes/Disappears | Disappearance of the characteristic primary amine stretching vibrations. |
| N-H Stretch (Amide) | ~3273 cm⁻¹[3] | ~3300-3100 cm⁻¹ (broad) | The sharp primary amide N-H stretches are replaced by a broader N-H stretch of the quinazolinone. |
| C=O Stretch (Amide) | ~1636 cm⁻¹[3] | ~1670-1685 cm⁻¹ | Shift of the carbonyl stretching frequency to a higher wavenumber, characteristic of the quinazolinone ring.[4] |
| C=N Stretch | Not Applicable | ~1602 cm⁻¹[4] | Appearance of a new absorption band for the C=N bond within the quinazoline ring. |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
| Parameter | 2-Aminobenzamide (Precursor) | 2-Phenyl-4(3H)-quinazolinone (Product) | Interpretation of Change |
| Molecular Formula | C₇H₈N₂O[5] | C₁₄H₁₀N₂O[6] | Change in molecular formula reflects the addition of the benzoyl group and loss of water. |
| Molecular Weight | 136.15 g/mol [7] | 222.24 g/mol [6] | The molecular ion peak corresponds to the expected molecular weight of the product. |
| Key Fragmentation | Loss of NH₂ or CONH₂ | Loss of CO, fragmentation of the phenyl group. | Different fragmentation patterns are observed, consistent with the structures of the precursor and the product. |
Logical Flow of Spectroscopic Data Interpretation
The confirmation of the synthesized quinazoline's structure is a deductive process where data from multiple spectroscopic techniques are integrated to build a coherent structural picture.
Alternative Method: X-ray Crystallography
For an unequivocal confirmation of a molecule's three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[2]
| Technique | Principle | Advantages | Limitations |
| Spectroscopic Methods (NMR, FTIR, MS) | Interaction of molecules with electromagnetic radiation or ionization, providing information about connectivity and functional groups. | - Applicable to samples in solution or solid state.- Can provide information about molecular dynamics.[5]- Relatively small sample quantities required. | - Structure is inferred from indirect data.- Complex spectra can be challenging to interpret fully.- Does not directly provide 3D spatial arrangement. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal, providing a detailed electron density map and thus the precise atomic positions.[8] | - Provides an unambiguous 3D structure.[2]- Can reveal detailed conformational information and intermolecular interactions.[9] | - Requires a suitable single crystal, which can be difficult to grow.- The structure is in the solid state, which may not be the same as in solution.[8]- Not suitable for non-crystalline or amorphous materials. |
In practice, spectroscopic methods are typically used for routine confirmation of structure and purity due to their accessibility and the wealth of information they provide about the molecular framework. X-ray crystallography is often employed for novel compounds, to resolve stereochemical ambiguities, or to study detailed solid-state packing and intermolecular interactions.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The following are generalized procedures applicable to the analysis of synthesized quinazolines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified quinazoline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm and a relaxation delay of 1-2 seconds.[10]
-
¹³C NMR Acquisition: Acquire the spectrum with proton broadband decoupling. A larger number of scans is required compared to ¹H NMR. Typical parameters include a spectral width of 0 to 200 ppm and a relaxation delay of 2 seconds.[10]
-
Data Processing: Process the raw data using a Fourier transform. Phase the spectrum and calibrate the chemical shifts using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid quinazoline sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[10] Press the resulting powder into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.[10]
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the quinazoline derivative in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over a suitable mass range to observe the molecular ion peak.
-
Tandem MS (MS/MS): To obtain fragmentation data, select the molecular ion and subject it to collision-induced dissociation (CID) to generate and analyze the fragment ions. This helps in confirming the structure of different parts of the molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminobenzamide, 98+% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. 2-Phenyl-4(3H)-Quinazolinone | C14H10N2O | CID 135400456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Anthranilamide | C7H8N2O | CID 6942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis and X-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparative In Silico Analysis of Quinazoline Derivatives as Kinase Inhibitors
A detailed examination of the molecular docking performance of various quinazoline-based compounds against key cancer-associated protein kinases.
Experimental Protocols for Molecular Docking
The methodologies outlined below are a synthesis of protocols reported in various studies on the molecular docking of quinazoline derivatives.
1. Protein Preparation:
-
The three-dimensional crystal structures of the target proteins, such as the Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 1XKK) and the p110α subunit of PI3Kα (PDB ID: 4TV3), were retrieved from the Protein Data Bank.[1][2][3]
-
Protein preparation involved the removal of water molecules and any co-crystallized ligands.
-
Hydrogen atoms were added to the protein structure, and charges were assigned.
-
The protein structure was then minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the quinazoline derivatives were drawn using chemical drawing software and converted to 3D structures.
-
The ligands were then energetically minimized using appropriate force fields.
-
For docking, the ligands were prepared by assigning Gasteiger charges and defining rotatable bonds.
3. Molecular Docking Simulation:
-
Molecular docking was performed using software such as AutoDock Vina or GOLD.[2]
-
The docking site on the protein was defined by creating a grid box that encompassed the active site of the enzyme.
-
The prepared ligands were then docked into the defined active site of the receptor.
-
The docking simulations generated multiple binding poses for each ligand, which were then scored based on their binding affinity (e.g., binding energy in kcal/mol or a fitness score).[2] The pose with the lowest binding energy or highest fitness score was considered the most favorable.
4. Analysis of Docking Results:
-
The binding interactions of the docked ligands with the amino acid residues in the active site of the protein were visualized and analyzed.
-
Key interactions, such as hydrogen bonds and hydrophobic interactions, were identified to understand the molecular basis of the ligand's binding affinity.
Quantitative Comparison of Quinazoline Derivatives
The following tables summarize the in silico and in vitro data for various quinazoline derivatives against EGFR and PI3K, as reported in the literature.
Table 1: Docking Scores and Biological Activity of Quinazoline Derivatives Targeting EGFR
| Compound | Target | Docking Software | Docking Score/Binding Energy | IC50 (µM) | Reference |
| Varlitinib | EGFR (1XKK) | GOLD | 109 (Fitness Score) | - | [2] |
| Imatinib | EGFR (1XKK) | AutoDock Vina | -10.9 kcal/mol | - | [2] |
| Compound 9c | EGFR | - | - | 0.59 | [4] |
| Compound 1 | EGFR (4I23) | - | -7.951 | - | [5] |
| Compound 2 | EGFR (4I23) | - | - | 0.1 | [5] |
| Compound 3 | EGFR | - | - | Potent anti-proliferation | [5] |
| Gefitinib | EGFR | - | - | Reference Drug | [3][5] |
| Erlotinib | EGFR | - | - | Reference Drug | [3] |
| Lapatinib | EGFR | - | - | Reference Drug | [3][5] |
Table 2: Docking Scores and Biological Activity of Quinazoline Derivatives Targeting PI3K
| Compound | Target | Docking Software | Docking Score/Binding Energy | IC50 (µM) | Reference |
| Compound 7b | PI3Kα (4TV3) | - | - | 50 | [1][6] |
| Compound 7c | PI3Kα (4TV3) | - | - | 500 | [1][6] |
| Gedatolisib (8) | PI3Kα (4TV3) | - | - | Reference Compound | [1][6] |
| Compound 5 | PI3K | Schrodinger 2016 | -7.85 kcal/mol | - | [7][8] |
| Compound 3 | PI3K | Schrodinger 2016 | -7.17 kcal/mol | - | [7][8] |
| AMG-319 | PI3K | Schrodinger 2016 | -4.36 kcal/mol | Reference Drug | [7][8] |
| PI-103 | PI3K | Schrodinger 2016 | -6.83 kcal/mol | - | [7][8] |
Visualizations
Molecular Docking Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Molecular Docking of Novel Quinazolinone Hydrazide Derivatives as EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - Kumar - Combinatorial Chemistry & High Throughput Screening [rjsocmed.com]
- 8. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Kinase Selectivity of 4-Chloro-8-nitroquinazoline: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinase selectivity of a small molecule inhibitor is paramount for its development as a therapeutic agent or a chemical probe. This guide provides a framework for assessing the protein kinase selectivity of 4-Chloro-8-nitroquinazoline. As specific experimental data for this compound is not widely available in the public domain, this document outlines the methodologies for selectivity profiling and presents a comparative analysis against well-characterized kinase inhibitors to illustrate how such an assessment would be conducted.
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. Consequently, derivatives such as this compound are of significant interest. Determining the potency and selectivity of this compound across the human kinome is a critical step in elucidating its biological function and therapeutic potential.
Comparative Kinase Inhibition Profile
A primary method for evaluating kinase inhibitor selectivity is to determine the half-maximal inhibitory concentration (IC50) against a broad panel of protein kinases. The data is typically presented in a tabular format to allow for a clear comparison of potency and selectivity. A selective inhibitor will show high potency against a specific target or a small number of kinases, while a non-selective inhibitor will be potent against a wide range of kinases.
Below is a hypothetical kinase selectivity profile for this compound, juxtaposed with experimental data for well-known kinase inhibitors: the non-selective inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the relatively selective inhibitor Gefitinib.
| Kinase Target | This compound (Hypothetical IC50, nM) | Staurosporine (IC50, nM) | Dasatinib (IC50, nM) | Gefitinib (IC50, nM) | Kinase Family |
| ABL1 | >10,000 | - | <1[1] | >10,000[2] | Tyrosine Kinase |
| SRC | >10,000 | 6[3] | 0.8[1] | - | Tyrosine Kinase |
| LCK | >10,000 | - | 1.1[1] | - | Tyrosine Kinase |
| FYN | >10,000 | - | 0.6[1] | - | Tyrosine Kinase |
| YES | >10,000 | - | 0.7[1] | - | Tyrosine Kinase |
| KIT | >10,000 | - | 4.8[1] | - | Tyrosine Kinase |
| EGFR | 50 | - | - | 2 - 79[2] | Tyrosine Kinase |
| HER2 (ErbB2) | >10,000 | - | - | 720 - 3,700[2] | Tyrosine Kinase |
| VEGFR2 | >10,000 | - | - | >10,000[2] | Tyrosine Kinase |
| PKCα | >10,000 | 0.7 - 2[3] | - | - | Serine/Threonine Kinase |
| PKA | >10,000 | 7 - 15[3] | - | - | Serine/Threonine Kinase |
| PKG | >10,000 | 8.5 - 18[3] | - | - | Serine/Threonine Kinase |
| Phosphorylase Kinase | >10,000 | 3[3] | - | - | Serine/Threonine Kinase |
Note: IC50 values can vary depending on the specific assay conditions. The data presented for the comparator compounds are for illustrative purposes.
Experimental Protocols
To generate the data for a kinase selectivity profile, a robust and standardized experimental protocol is essential. The following is a representative methodology for an in vitro kinase assay using a luminescence-based readout, which is a common platform for high-throughput screening.
In Vitro Kinase Inhibition Assay (Luminometric)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of protein kinases.
2. Materials:
-
Test compound (this compound)
-
Comparator compounds (e.g., Staurosporine, Dasatinib, Gefitinib)
-
Recombinant human protein kinases
-
Kinase-specific peptide substrates
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well white, opaque assay plates
-
Plate reader capable of measuring luminescence
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and comparator compounds in dimethyl sulfoxide (DMSO). A typical starting concentration is 10 mM, followed by 1:3 or 1:10 dilutions.
-
Kinase Reaction Setup:
-
Add kinase reaction buffer to each well of the microplate.
-
Add the serially diluted compounds or DMSO (as a vehicle control) to the appropriate wells.
-
Add the kinase-substrate mixture (pre-diluted in reaction buffer) to each well.
-
-
Initiation of Kinase Reaction:
-
Termination and ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.[2] Incubate for 40 minutes at room temperature.[2]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[2] Incubate for 30 minutes at room temperature to stabilize the signal.[2]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The intensity of the luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.
4. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[2]
Visualizing Experimental and Biological Pathways
Diagrams are essential for illustrating complex experimental workflows and the biological context of kinase inhibition.
Caption: Workflow for an in vitro kinase inhibition assay.
A common signaling pathway where kinase inhibitors are targeted is the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Caption: The MAPK/ERK signaling pathway.
References
Bridging the Gap: Cross-Validation of In Vitro Efficacy and In Vivo Models for Quinazoline Derivatives
A comparative guide for researchers and drug development professionals on the translation of preclinical data for a promising class of therapeutic agents.
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates targeting a range of diseases, most notably cancer. The successful translation of a promising quinazoline derivative from a laboratory curiosity to a clinical reality hinges on the rigorous cross-validation of its biological activity between in vitro assays and in vivo models. This guide provides an objective comparison of the performance of various quinazoline derivatives, supported by experimental data, to illuminate the path from benchtop to bedside.
Correlating In Vitro Potency with In Vivo Efficacy: A Data-Driven Comparison
The predictive power of in vitro assays is a critical consideration in the early stages of drug discovery. The following table summarizes the in vitro and in vivo data for a selection of quinazoline derivatives, highlighting the frequent, though not always direct, correlation between cellular potency and efficacy in animal models.
| Compound ID | In Vitro Target/Assay | In Vitro Potency (IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| Compound 13 | EGFR Enzyme Inhibition | Not specified | NCI-H1975, HCC827, A431 cell lines | Showed promise in some tests compared to afatinib and gefitinib. | [1] |
| Compound 26 | PI3K Inhibition, Antiproliferative (HCT-116, MCF-7) | Not specified | Not specified | Exhibited significant tumor growth inhibition. | [2] |
| Compound 32 | Antiproliferative (A549 cells) | 0.02 ± 0.091 µM | Not specified | Superior activity to etoposide in all tested cell lines. | [1] |
| Compound 34 | EGFR Inhibition, Antiproliferative (A549 cells) | Not specified | Nude mice model carrying A549 | Significant tumor growth inhibition (63.33% at 15 mg/kg). | [1] |
| Compound 46 | Aurora A/B Inhibition | 84.42 nM (Aurora A), 14.09 nM (Aurora B) | Neuroblastoma (SH-SY5Y) xenograft model | 46.31% tumor growth inhibition at 10 mg/kg, 52.66% at 20 mg/kg. | [1] |
| PQK4F | NorA Efflux Pump Inhibition (S. aureus) | 12.48 µg/mL (synergistic concentration) | Mouse infection model | Demonstrated in vivo synergism with ciprofloxacin. | [3][4] |
| Qona11 | Cytotoxicity (Jurkat T-ALL cells) | 2.3 µM | NOD/SCID mice with Jurkat xenografts | Well tolerated at 100 mg/kg, but did not inhibit leukemia cell proliferation in this model. | [5] |
| B1 | PARP1 Inhibition | 63.81 ± 2.12 nM | Not specified | Significant in vitro and in vivo anti-tumor effects. | [6] |
Visualizing the Path from In Vitro to In Vivo Assessment
The journey of a quinazoline candidate from initial screening to preclinical validation follows a structured workflow. The following diagram illustrates this process, emphasizing the iterative nature of optimization and the importance of correlating data across different experimental systems.
Targeting Key Signaling Pathways: The EGFR-PI3K Axis
Many quinazoline-based anticancer agents exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival. The EGFR-PI3K pathway is a prominent target. Understanding this pathway is crucial for interpreting both in vitro and in vivo results.
Experimental Protocols
To ensure reproducibility and facilitate comparison across studies, detailed experimental protocols are essential. Below are standardized methodologies for key in vitro and in vivo assays commonly used in the evaluation of quinazoline derivatives.
In Vitro Assays
1. MTT Cell Proliferation Assay
-
Objective: To determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the quinazoline compound (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.
-
2. EGFR Kinase Inhibition Assay
-
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR).
-
Methodology:
-
Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Add recombinant human EGFR enzyme to the wells of a microplate.
-
Add the quinazoline compound at various concentrations.
-
Initiate the kinase reaction by adding the substrate (a synthetic peptide) and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.
-
In Vivo Models
1. Xenograft Tumor Model
-
Objective: To evaluate the in vivo antitumor efficacy of a quinazoline compound.
-
Methodology:
-
Implant human cancer cells (e.g., A549, NCI-H1975) subcutaneously into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the quinazoline compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) as a measure of efficacy.
-
2. Pharmacokinetic (PK) Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a quinazoline compound in an animal model.
-
Methodology:
-
Administer a single dose of the quinazoline compound to healthy animals (e.g., mice or rats) via intravenous and oral routes.
-
Collect blood samples at various time points after administration.
-
Analyze the plasma concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
-
Conclusion
The successful development of novel quinazoline-based therapeutics relies on a robust and well-integrated preclinical evaluation strategy. The data presented in this guide underscore the importance of a multi-faceted approach, combining potent in vitro activity with favorable in vivo efficacy and pharmacokinetic profiles. While a strong correlation between in vitro and in vivo results is often observed, discrepancies can arise due to factors such as metabolic instability, poor bioavailability, or off-target effects. Therefore, a thorough understanding of the underlying biological pathways and the use of standardized, well-characterized experimental models are paramount for making informed decisions in the drug discovery and development process.
References
- 1. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico, in vitro, and in vivo studies of a 2-substituted quinazolin-4(3H)-one in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines [mdpi.com]
Safety Operating Guide
Proper Disposal of 4-Chloro-8-nitroquinazoline: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-8-nitroquinazoline. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals engaged in laboratory and drug development settings.
Immediate Safety and Hazard Summary
This compound is a hazardous chemical that requires careful handling and disposal. Based on its Safety Data Sheet (SDS) and data from structurally similar compounds, it presents several health and environmental risks. All personnel handling this compound must be thoroughly familiar with its hazards and follow all recommended safety precautions.
Hazard Classification Data
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning |
Data synthesized from the ChemicalBook SDS for this compound and publicly available GHS classification information for similar compounds.[1][2][3][4][5]
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the use of appropriate personal protective equipment is mandatory during all handling and disposal procedures.[1]
| PPE Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber), inspected prior to use. | To prevent skin contact. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | To protect eyes from splashes and dust. |
| Skin and Body Protection | Impervious laboratory coat, closed at the front, with long sleeves. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced. | To prevent inhalation of dust or aerosols. |
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1]
Operational Plan for Waste Management and Disposal
The primary directive for the disposal of this compound is to adhere to all local, state, and federal regulations governing hazardous waste.[6][7][8][9][10] Improper disposal, such as discarding it in regular trash or pouring it down the drain, is strictly prohibited.
Experimental Protocol: Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Treat all this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials, as Hazardous Waste .
-
Segregate this waste from non-hazardous materials to prevent cross-contamination.
-
-
Containerization:
-
Collect all waste in a dedicated, compatible, and sealable hazardous waste container. The container must be in good condition and not leaking.
-
Ensure the container is appropriate for solid chemical waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste ".
-
The label must include the full chemical name: "This compound " and its CAS Number: 19815-18-0 .
-
Include any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
The storage area should be locked up or accessible only to authorized personnel.[1]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed professional hazardous waste disposal service to arrange for pickup and disposal.
-
Provide a full and accurate description of the waste.
-
Disposal should be conducted at an appropriate treatment and disposal facility, in accordance with all applicable laws and regulations.[1] The preferred method of disposal is typically incineration in a permitted hazardous waste incinerator.
-
Emergency Procedures
In the event of accidental release or exposure, follow these first-aid measures and immediately seek medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical help.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical help.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical help. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Get medical help.[1] |
For spills, avoid dust formation. Evacuate personnel to a safe area. Wear appropriate PPE and use spark-proof tools. Collect the spilled material and place it in a suitable, closed container for disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemsafetypro.com [chemsafetypro.com]
- 4. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GHS Classification Search Tool | GHS Hazard Classification Search | Chemical Classification and Labelling Search [chemradar.com]
- 6. youtube.com [youtube.com]
- 7. epa.gov [epa.gov]
- 8. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 9. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 10. dnr.mo.gov [dnr.mo.gov]
Personal protective equipment for handling 4-Chloro-8-nitroquinazoline
This guide provides crucial safety and logistical information for handling 4-Chloro-8-nitroquinazoline in a laboratory setting. The following procedures are based on the available Safety Data Sheet (SDS) and best practices for handling related chemical compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against splashes. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][2] |
| Skin Protection | - Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is critical to check the manufacturer's glove compatibility data for specific breakthrough times.[1] - Lab Coat/Gown: A clean lab coat or a disposable gown should be worn to protect against contamination. For procedures with a higher risk of splashes or spills, a chemically resistant apron or gown is recommended.[1] |
| Respiratory Protection | A NIOSH-approved respirator may be required if airborne concentrations are expected to exceed exposure limits, or if handling the substance as a dust or aerosol.[3] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4] |
Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or personnel exposure.
| Emergency Situation | First Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth and get emergency medical attention.[2][3] |
Handling and Disposal
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment and ensuring regulatory compliance.
Handling Protocol:
-
Preparation: Before starting any work, review the Safety Data Sheet (SDS) for this compound. Designate a specific handling area, preferably within a chemical fume hood, and ensure that an emergency eyewash station and safety shower are readily accessible.[1][2]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: Handle the compound carefully to avoid creating dust if it is a solid. Use appropriate tools for transfers. If transferring a solution, use a pipette or syringe with caution to prevent splashes.[1][2]
-
During Experiment: Keep all containers clearly labeled and sealed when not in use. Avoid direct contact with skin, eyes, and clothing.[1]
-
Post-Experiment: Decontaminate all surfaces and equipment that may have come into contact with the compound. Properly remove and dispose of PPE.[1]
Disposal Plan:
-
Chemical Waste: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[5]
-
Contaminated Materials: Any materials contaminated with this compound should be treated as hazardous waste and disposed of accordingly.
Procedural Diagrams
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
